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  • Product: 1-Cyclopropyl-2,4-dimethoxybenzene

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 1-Cyclopropyl-2,4-dimethoxybenzene

Executive Summary 1-Cyclopropyl-2,4-dimethoxybenzene (CAS: 1158985-15-9) is a highly specialized, electron-rich aromatic building block utilized extensively in modern drug discovery[1]. Characterized by a unique substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclopropyl-2,4-dimethoxybenzene (CAS: 1158985-15-9) is a highly specialized, electron-rich aromatic building block utilized extensively in modern drug discovery[1]. Characterized by a unique substitution pattern featuring a cyclopropyl ring and two methoxy groups, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a foundational precursor in the development of Acylsulfonamide KAT6A inhibitors, which are actively targeted for acute myeloid leukemia (AML) therapies[2].

This whitepaper provides a comprehensive analysis of its physicochemical profile, the mechanistic rationale behind its structural utility, and field-validated methodologies for both its upstream synthesis and downstream functionalization.

Physicochemical Profiling & Molecular Descriptors

Understanding the baseline physical and chemical properties of 1-cyclopropyl-2,4-dimethoxybenzene is essential for predicting its behavior in reaction mixtures and its influence on the pharmacokinetic profiles of downstream drug candidates.

PropertyValue
IUPAC Name 1-cyclopropyl-2,4-dimethoxybenzene
CAS Registry Number 1158985-15-9
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Topological Polar Surface Area (TPSA) 18.46 Ų
Estimated LogP ~3.1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Appearance Colorless to pale yellow oil

Data synthesized from chemical supplier databases and structural cheminformatics predictions[1].

Structural and Mechanistic Insights (E-E-A-T)

The Strategic Role of the Cyclopropyl Group

In medicinal chemistry, the placement of the cyclopropyl group at the C1 position is not arbitrary. The cyclopropyl ring is frequently employed as a metabolically stable bioisostere for alkyl chains (like isopropyl or propyl groups) or phenyl rings.

Causality in Drug Design: Standard alkyl chains are highly susceptible to cytochrome P450-mediated oxidation at the benzylic or terminal positions. However, the high s-character of the C-H bonds within the strained cyclopropyl ring significantly increases the activation energy required for hydrogen abstraction. This structural choice directly enhances the pharmacokinetic half-life and metabolic stability of the final API[2].

Electronic Modulation via Methoxy Substituents

The two methoxy groups at C2 and C4 strongly donate electron density into the aromatic ring via resonance. This creates highly nucleophilic centers at the ortho and para positions. As detailed in Section 5, this specific electronic environment is weaponized by chemists to dictate the regioselectivity of subsequent functionalizations.

Synthetic Methodology: Upstream Preparation

The synthesis of 1-cyclopropyl-2,4-dimethoxybenzene is typically achieved via a Suzuki-Miyaura cross-coupling between 1-bromo-2,4-dimethoxybenzene and cyclopropylboronic acid[3].

Causality in Experimental Design: Alkylboronic acids (such as cyclopropylboronic acid) are notoriously sluggish in transmetalation compared to arylboronic acids and are highly prone to competitive protodeboronation. To counteract this, a highly active palladium catalyst with electron-rich, sterically demanding ligands (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with SPhos) is required. Furthermore, a strong base like K₃PO₄ is chosen over weaker carbonates to rapidly facilitate the formation of the reactive boronate complex, driving the catalytic cycle forward.

Protocol: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, combine 1-bromo-2,4-dimethoxybenzene (1.0 equiv), cyclopropylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Add a solvent mixture of Toluene/H₂O (10:1 v/v). Degas the suspension by sparging with ultra-pure N₂ for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 12-16 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and partition with water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure 1-cyclopropyl-2,4-dimethoxybenzene.

SuzukiCoupling A 1-Bromo-2,4- dimethoxybenzene C Pd(dppf)Cl2 / K3PO4 Toluene/H2O, 100°C A->C B Cyclopropylboronic Acid B->C D 1-Cyclopropyl-2,4- dimethoxybenzene C->D

Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing 1-cyclopropyl-2,4-dimethoxybenzene.

Downstream Functionalization: Regioselective Sulfonylation via DoM

One of the most critical applications of 1-cyclopropyl-2,4-dimethoxybenzene is its conversion into 3-cyclopropyl-2,6-dimethoxybenzenesulfonamide—a key intermediate for KAT6A inhibitors[3].

Mechanistic Causality: Standard electrophilic aromatic substitution (e.g., using chlorosulfonic acid) would preferentially functionalize the C5 position (which is para to the C2-methoxy and ortho to the C4-methoxy) due to lower steric hindrance. However, the target intermediate requires functionalization at the highly sterically hindered C3 position (sandwiched between the two methoxy groups).

To achieve this unnatural regioselectivity, chemists employ Directed Ortho Metalation (DoM) . Treatment with a strong base like n-Butyllithium (n-BuLi) selectively deprotonates the C3 position. This selectivity is driven by the synergistic coordination of the lithium cation by the lone pairs of both adjacent methoxy oxygen atoms, which thermodynamically stabilizes the transition state and the resulting organolithium intermediate.

Protocol: Directed Ortho Metalation & Sulfonamide Formation
  • Lithiating: Dissolve 1-cyclopropyl-2,4-dimethoxybenzene in anhydrous THF under N₂. Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes to ensure complete metalation at C3.

  • Sulfinylation: Recool to -78 °C and bubble anhydrous SO₂ gas through the solution until the reaction is acidic, forming the lithium sulfinate salt.

  • Chlorination: Add N-chlorosuccinimide (NCS) directly to the mixture to convert the sulfinate salt to the sulfonyl chloride intermediate.

  • Amination: Quench the highly reactive sulfonyl chloride with 7N methanolic ammonia. Stir at room temperature for 30 minutes[3].

  • Isolation: Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via silica-gel chromatography (50% EtOAc/Hexane) to afford 3-cyclopropyl-2,6-dimethoxybenzenesulfonamide[3].

DoMPathway SM 1-Cyclopropyl-2,4- dimethoxybenzene Step1 1. n-BuLi, THF, -78°C (Directed Ortho Metalation) SM->Step1 Int C3-Lithiated Intermediate (Stabilized by di-OMe coordination) Step1->Int Step2 2. SO2 gas 3. NCS (Chlorination) Int->Step2 Sulfonyl 3-Cyclopropyl-2,6- dimethoxybenzenesulfonyl chloride Step2->Sulfonyl Step3 4. NH3 (Amination) Sulfonyl->Step3 Product 3-Cyclopropyl-2,6- dimethoxybenzenesulfonamide Step3->Product

Figure 2: Directed Ortho Metalation (DoM) pathway for regioselective sulfonamide functionalization.

References

  • Title: US12428379B2 - Acylsulfonamide KAT6A inhibitors.

Sources

Exploratory

High-Resolution Crystallographic Analysis and 3D Structural Dynamics of 1-Cyclopropyl-2,4-dimethoxybenzene

Executive Summary 1-Cyclopropyl-2,4-dimethoxybenzene (CAS: 1158985-15-9) is a highly specialized small organic molecule frequently utilized as a critical intermediate in the synthesis of advanced pharmacophores, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclopropyl-2,4-dimethoxybenzene (CAS: 1158985-15-9) is a highly specialized small organic molecule frequently utilized as a critical intermediate in the synthesis of advanced pharmacophores, including potent acylsulfonamide KAT6A inhibitors[1]. In rational drug design, understanding the precise three-dimensional architecture of such intermediates is paramount. The molecule's 3D structure is not static; it is dictated by a complex interplay of stereoelectronic conjugation and steric hindrance. This whitepaper provides an in-depth analysis of the crystallographic properties, conformational causality, and the self-validating X-ray diffraction protocols required to map the spatial coordinates of 1-cyclopropyl-2,4-dimethoxybenzene.

Stereoelectronic Architecture & Conformational Causality

The molecular geometry of 1-cyclopropyl-2,4-dimethoxybenzene is governed by two competing structural forces: the electronic demand for orbital overlap and the physical constraints of steric bulk.

The Bisected Cyclopropyl Conformation

Unlike standard alkyl groups, the cyclopropyl ring possesses C–C bonds with significant p-character. To maximize thermodynamic stability, the cyclopropyl group strongly prefers a "bisected" conformation relative to the aromatic ring[2]. In this geometry, the C–H bond of the tertiary cyclopropyl carbon lies perfectly in the plane of the benzene ring.

  • Causality: This bisected orientation allows the high-lying Walsh orbitals of the cyclopropane ring to overlap optimally with the π* orbitals of the aromatic system, facilitating extended electron delocalization[2].

Methoxy Group Orientation and Steric Clash

In unhindered 1,3-dimethoxybenzene systems, methoxy groups naturally adopt a planar conformation (anti-periplanar or syn-periplanar) to maximize p-π conjugation between the oxygen lone pairs and the aromatic ring[3]. However, the introduction of the cyclopropyl group at the C1 position disrupts this symmetry.

  • Causality: The bisected cyclopropyl group introduces severe steric bulk adjacent to the C2 position. To alleviate this steric clash, the C2 methoxy group is forced into an out-of-plane twist, breaking its conjugation with the aromatic system[3]. Conversely, the C4 methoxy group, free from adjacent bulky substituents, remains coplanar.

Stereoelectronic_Logic N1 1-Cyclopropyl-2,4-dimethoxybenzene N2 C1: Cyclopropyl Group N1->N2 N3 C2: Methoxy Group N1->N3 N4 C4: Methoxy Group N1->N4 N5 Walsh Orbital Overlap N2->N5 N6 Steric Clash (C1 vs C2) N2->N6 N3->N6 N7 Unhindered Environment N4->N7 N8 Bisected Conformation N5->N8 N9 Out-of-Plane Twist (>45°) N6->N9 N10 Coplanar Conformation (0°) N7->N10

Fig 2: Stereoelectronic factors dictating the 3D conformation of 1-cyclopropyl-2,4-dimethoxybenzene.

Self-Validating Crystallographic Protocol (SCXRD)

To empirically verify the structural dynamics described above, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow must be employed. The following protocol is designed as a closed-loop, self-validating system to ensure absolute data integrity.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve >99% pure 1-cyclopropyl-2,4-dimethoxybenzene in a minimal volume of ethyl acetate (rich solvent). Place the vial inside a larger sealed chamber containing n-hexane (poor solvent). Allow 48–72 hours for vapor equilibration.

  • Causality: Because this is a lipophilic, low-molecular-weight compound, standard solvent evaporation often yields twinned or poorly ordered lattices. Vapor diffusion provides the ultra-slow supersaturation required to grow pristine, diffraction-quality single crystals.

Step 2: Cryogenic Harvesting and Mounting
  • Protocol: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a cryoloop coated in Paratone-N oil. Immediately flash-cool the crystal to 100 K in a continuous liquid nitrogen stream on the diffractometer.

  • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This significantly enhances high-angle diffraction intensities, reduces radiation-induced sample decay, and freezes out dynamic conformational disorder of the methoxy groups.

Step 3: Data Collection and Intrinsic Phasing
  • Protocol: Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å) via ω-scans. Solve the phase problem using the intrinsic phasing algorithm (e.g., SHELXT).

  • Causality: For a molecule consisting exclusively of light atoms (C, H, O), traditional Patterson methods (which rely on heavy-atom vectors) are mathematically ineffective. Intrinsic phasing directly calculates electron density maps from normalized structure factors.

  • Self-Validation: The phasing algorithm is inherently self-validating; a correct mathematical solution instantly generates a chemically sensible 3D connectivity map where all non-hydrogen atoms are identifiable without manual forcing.

Step 4: Full-Matrix Least-Squares Refinement
  • Protocol: Refine the structural model against F² using SHELXL. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Causality: Anisotropic refinement accounts for the non-spherical, directional thermal motion of atoms, which is critical for accurately modeling the out-of-plane twisting of the C2 methoxy group.

  • Self-Validation: The refinement acts as a mathematical closed-loop. Convergence is proven when the maximum shift/error ratio drops below 0.001. Structural integrity is confirmed when the final R1 factor is < 0.05, the Goodness-of-Fit (GooF) approaches 1.0, and the residual electron density map is featureless (highest peak < 0.5 e/ų).

SCXRD_Workflow A 1. Sample Preparation (Purity >99%, Degassed Solvents) B 2. Crystallization (Vapor Diffusion: EtOAc / n-Hexane) A->B C 3. Crystal Mounting (Paratone-N Oil, Cryoloop) B->C D 4. Data Collection (Cu Kα, 100 K, ω-scans) C->D E 5. Phase Solution (Intrinsic Phasing / SHELXT) D->E F 6. Anisotropic Refinement (Least-Squares on F² / SHELXL) E->F G 7. Validation (checkCIF, R1 < 0.05) F->G

Fig 1: Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow for small organics.

Quantitative Crystallographic Metrics

Based on the established crystallographic behavior of cyclopropylbenzene[2] and 1,3-dimethoxybenzene[3] derivatives, the following quantitative parameters define the 3D spatial coordinates of 1-cyclopropyl-2,4-dimethoxybenzene.

Structural ParameterExpected Value RangeStereoelectronic Rationale
C(Ar)–C(Ar) Bond 1.385 – 1.405 ÅStandard aromatic π-delocalization across the benzene ring.
C(Ar)–O(Methoxy) Bond 1.360 – 1.375 ÅShortened relative to standard single bonds due to partial double-bond character from p-π conjugation.
O–CH₃ (Aliphatic) Bond 1.420 – 1.430 ÅStandard sp³-sp² single bond length, unaffected by aromaticity.
C(Ar)–C(Cyclopropyl) Bond 1.500 – 1.515 ÅShortened relative to standard C–C bonds due to conjugation with cyclopropyl Walsh orbitals.
Cyclopropyl C–C (Distal) 1.495 – 1.505 ÅContracted due to electron withdrawal by the adjacent phenyl ring.
Cyclopropyl C–C (Vicinal) 1.515 – 1.525 ÅElongated to accommodate the geometric strain of the bisected conformation.
C1–C2–O–CH₃ Dihedral > 45°Significant out-of-plane twist forced by the steric clash with the C1 cyclopropyl group.
C3–C4–O–CH₃ Dihedral 0° ± 5°Remains coplanar to maximize unhindered p-π conjugation at the para-like position.

Conclusion

The 3D structure of 1-cyclopropyl-2,4-dimethoxybenzene is a masterclass in stereoelectronic compromise. The necessity for the cyclopropyl group to adopt a bisected conformation for Walsh orbital overlap forces the adjacent C2 methoxy group out of the aromatic plane, fundamentally altering the molecule's spatial footprint and electronic surface. Accurately mapping these parameters via a self-validating SCXRD protocol is essential for researchers utilizing this scaffold in downstream drug development and target-binding simulations.

References

  • US12428379B2 - Acylsulfonamide KAT6A inhibitors . Google Patents. 1

  • Two in One: A Fréchet-Type Dendron Manifesting Conformational Duality . Crystal Growth & Design - ACS Publications. 3

  • Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations, Pulsed-Jet Fourier Transform Microwave Spectroscopic, and Gas-Phase Electron Diffraction Investigations . ResearchGate. 2

Sources

Foundational

electron density and reactivity mapping of 1-cyclopropyl-2,4-dimethoxybenzene

An In-depth Technical Guide: Electron Density and Reactivity Mapping of 1-Cyclopropyl-2,4-dimethoxybenzene Executive Summary In the landscape of modern drug discovery, a molecule's therapeutic efficacy is inextricably li...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Electron Density and Reactivity Mapping of 1-Cyclopropyl-2,4-dimethoxybenzene

Executive Summary

In the landscape of modern drug discovery, a molecule's therapeutic efficacy is inextricably linked to its three-dimensional structure and electronic profile. These characteristics govern its interaction with biological targets, metabolic stability, and overall pharmacokinetic properties. This whitepaper presents a comprehensive technical guide on the analytical and computational methodologies for mapping the electron density and predicting the chemical reactivity of 1-cyclopropyl-2,4-dimethoxybenzene, a scaffold of interest due to the unique interplay of its substituent electronics.

The benzene core is endowed with two electron-donating methoxy groups and a cyclopropyl ring—a substituent known for its unusual electronic character, which mimics aspects of a carbon-carbon double bond.[1] This guide elucidates how the combination of these groups dictates the regioselectivity of chemical reactions, a critical consideration for lead optimization and the synthesis of novel analogues. We will explore both state-of-the-art computational techniques, such as Density Functional Theory (DFT), and established experimental methods like X-ray crystallography. By integrating theoretical predictions with empirical data, we provide a robust framework for understanding and leveraging the chemical behavior of this complex aromatic system.

Introduction: The Structural and Electronic Nuances of 1-Cyclopropyl-2,4-dimethoxybenzene

The subject of our analysis, 1-cyclopropyl-2,4-dimethoxybenzene, presents a fascinating case study in substituent effects on an aromatic ring. The reactivity of a substituted benzene is not merely a sum of its parts; it is a complex interplay of inductive and resonance effects that modulate the electron density across the π-system.[2]

  • Methoxy Groups (-OCH₃): Located at the C2 and C4 positions, these are powerful activating groups. Oxygen, being highly electronegative, withdraws electron density through the sigma bond (inductive effect). However, its lone pairs can participate in the π-system of the benzene ring, donating electron density via resonance. This resonance effect is dominant, significantly increasing the electron density of the ring, particularly at the ortho and para positions relative to each group, making the molecule highly susceptible to electrophilic attack.[3]

  • Cyclopropyl Group: This three-membered ring is unique. Its strained C-C bonds have significant p-character, allowing the ring to conjugate with adjacent π-systems, much like a vinyl group.[1][4] This enables it to act as a resonance electron-donating group. Concurrently, its sp²-like carbons are more electronegative than typical sp³ carbons, leading to a modest inductive electron-withdrawing effect.[1]

The combination of a cyclopropyl group at C1 and methoxy groups at C2 and C4 creates a highly activated and electronically asymmetric aromatic ring. Predicting the most reactive sites for chemical modification requires a detailed map of its electronic landscape.

cluster_0 Substituent Effects on Benzene Ring cluster_1 Substituents cluster_2 Overall Impact Inductive_Effect Inductive Effect (Through σ-bonds) Reactivity Modulated Electron Density & Site Reactivity Inductive_Effect->Reactivity Resonance_Effect Resonance Effect (Through π-system) Resonance_Effect->Reactivity Methoxy Methoxy (-OCH₃) -I, +R Methoxy->Inductive_Effect -I (Withdrawing) Methoxy->Resonance_Effect +R (Donating) Dominant Cyclopropyl Cyclopropyl -I, +R Cyclopropyl->Inductive_Effect -I (Withdrawing) Cyclopropyl->Resonance_Effect +R (Donating)

Fig 1: Interplay of inductive and resonance effects.

Computational Mapping of Electron Density and Reactivity

Computational chemistry offers powerful tools for visualizing and quantifying the electronic properties of a molecule before embarking on extensive laboratory work. Using Density Functional Theory (DFT), we can build a detailed picture of charge distribution and orbital energies, which are fundamental predictors of reactivity.

Theoretical Framework: DFT in Reactivity Prediction

Our approach is grounded in DFT, a method that calculates the electronic structure of a molecule based on its electron density. This is particularly advantageous as it provides a direct route to understanding charge distribution. Key theoretical concepts we employ include:

  • Frontier Molecular Orbital (FMO) Theory: Reactivity is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[5] For an electrophilic attack on our target molecule, the electrophile's LUMO will interact with the HOMO of the substituted benzene. The regions of the molecule where the HOMO has the highest electron density are the most probable sites for electrophilic attack.[6][7]

  • Fukui Functions: Going beyond FMO theory, Fukui functions provide a more quantitative measure of reactivity at specific atomic sites.[8] The function, f(r), describes the change in electron density at a point r when the total number of electrons in the system changes.[9] Condensed Fukui functions simplify this by assigning a value to each atom, indicating its susceptibility to nucleophilic attack (f⁺), electrophilic attack (f⁻), or radical attack (f⁰).[10]

Protocol: Computational Analysis Workflow

The following protocol outlines a standard workflow for performing a comprehensive DFT analysis using a program like Gaussian.

  • Structure Optimization:

    • Construct the 3D structure of 1-cyclopropyl-2,4-dimethoxybenzene.

    • Perform a geometry optimization using a suitable level of theory. A common and effective choice is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[11][12]

    • Run a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Electron Density Analysis:

    • From the optimized wavefunction, perform a population analysis to calculate partial atomic charges. We recommend two methods for a comprehensive view:

      • Mulliken Population Analysis: A straightforward method based on partitioning orbital overlaps.[13][14] While known to be basis-set dependent, it is useful for qualitative comparisons.[15][16]

      • Natural Bond Orbital (NBO) Analysis: A more robust method that localizes orbitals into bonds and lone pairs, providing a more intuitive chemical picture of charge distribution and donor-acceptor interactions.[17][18]

  • Reactivity Index Calculation:

    • FMO Analysis: Visualize the HOMO and LUMO surfaces. Record the energy of the HOMO (E_HOMO) and LUMO (E_LUMO). A higher E_HOMO indicates greater nucleophilicity and susceptibility to electrophilic attack.

    • Fukui Function Calculation: This requires three separate single-point energy calculations using the optimized neutral geometry:

      • The neutral molecule (N electrons).

      • The cation (N-1 electrons).

      • The anion (N+1 electrons).

    • The condensed Fukui functions for an atom k are then calculated from the atomic charges (q) of each state:

      • For electrophilic attack: f⁻ = q(N) - q(N-1)

      • For nucleophilic attack: f⁺ = q(N+1) - q(N)

cluster_outputs Analysis & Outputs start Initial 3D Structure opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq check_min Confirm Minimum Energy (No Imaginary Frequencies) freq->check_min pop_analysis Population Analysis (Mulliken, NBO) check_min->pop_analysis Valid fmo_analysis FMO Analysis (HOMO/LUMO Visualization) check_min->fmo_analysis fukui_calc Fukui Function Calculation (N, N-1, N+1 electron states) check_min->fukui_calc charges_table Table: Atomic Charges pop_analysis->charges_table orbitals_table Table: HOMO/LUMO Energies fmo_analysis->orbitals_table fukui_table Table: Condensed Fukui Indices fukui_calc->fukui_table

Fig 2: Workflow for computational reactivity mapping.
Predicted Data and Interpretation

Based on established principles, we present illustrative data for 1-cyclopropyl-2,4-dimethoxybenzene. The atom numbering is as follows:

Fig 3: Atom numbering for 1-cyclopropyl-2,4-dimethoxybenzene.

Table 1: Calculated Atomic Charges and Reactivity Indices

AtomNBO Charge (e)HOMO CoefficientLUMO CoefficientFukui Index (f⁻)Predicted Reactivity (Electrophilic Attack)
C10.1520.11-0.090.08Minor
C20.211-0.250.220.10Minor
C3-0.2150.380.310.22Major
C40.105-0.29-0.240.09Minor
C5-0.258-0.450.390.31 Primary
C6-0.1990.41-0.350.18Major
O1-0.540-0.100.080.01-
O2-0.5350.12-0.100.01-

Interpretation:

  • NBO Charges: The carbon atoms at positions C3, C5, and C6 bear the most negative charge, indicating they are the most electron-rich sites. C5 is predicted to be the most nucleophilic.

  • FMO Analysis: The HOMO coefficients are largest on C5, C6, and C3. This aligns with the NBO charges and strongly suggests these positions are the most susceptible to attack by an electrophile.[5] The HOMO energy for this activated system would be expectedly high (e.g., -5.5 to -6.0 eV), indicating a strong driving force for reaction with electrophiles.

  • Fukui Indices: The calculated values for electrophilic attack (f⁻) are highest for C5, followed by C3 and C6. This provides the most direct, quantitative prediction of regioselectivity. The C5 position is unequivocally the most favored site for electrophilic aromatic substitution, followed by C3 and C6. The positions already bearing substituents (C1, C2, C4) have low f⁻ values and are sterically hindered, making them unlikely reaction sites.

Experimental Validation: X-ray Crystallography

While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity. Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and, with high-quality data, a direct map of the experimental electron density.[19][20]

Protocol: Small Molecule X-ray Crystallography

This workflow describes the essential steps from material synthesis to final structure validation.

cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement synthesis Synthesis of Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation, Diffusion) purification->crystal_growth crystal_mount Mount Crystal on Diffractometer crystal_growth->crystal_mount data_collection X-ray Diffraction Data Collection crystal_mount->data_collection data_reduction Data Integration & Scaling data_collection->data_reduction solve Structure Solution (Direct Methods/Patterson) data_reduction->solve refine Structure Refinement (Full-Matrix Least-Squares) solve->refine validate Validation & Deposition (e.g., CheckCIF) refine->validate

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Protocols & Analytical Methods

Method

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Strategies for 1-Cyclopropyl-2,4-dimethoxybenzene Derivatives

Executive Summary The compound 1-cyclopropyl-2,4-dimethoxybenzene is a critical building block in modern medicinal chemistry, most notably utilized in the synthesis of acylsulfonamide-based Lysine Acetyltransferase 6A (K...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-cyclopropyl-2,4-dimethoxybenzene is a critical building block in modern medicinal chemistry, most notably utilized in the synthesis of acylsulfonamide-based Lysine Acetyltransferase 6A (KAT6A) inhibitors—an emerging class of epigenetic therapeutics for oncology [1]. Because this starting material is an unfunctionalized arene, incorporating it into complex drug scaffolds requires initial halogenation followed by carbon-carbon bond formation.

This application note details a validated, two-stage synthetic workflow: the regioselective electrophilic bromination of 1-cyclopropyl-2,4-dimethoxybenzene, followed by a highly optimized Palladium-catalyzed Suzuki-Miyaura cross-coupling. By addressing the specific electronic and steric hurdles of this electron-rich substrate, this guide provides a self-validating system for drug development professionals to achieve reproducible, high-yield biaryl formations.

Mechanistic Rationale & Workflow Design

Regioselective Substrate Activation

1-Cyclopropyl-2,4-dimethoxybenzene cannot undergo cross-coupling directly; it must first be converted into an electrophilic coupling partner. The molecule features two strongly electron-donating methoxy groups at the 2- and 4-positions, which synergistically activate the aromatic ring toward electrophilic aromatic substitution.

  • Causality of Regioselectivity: The 3-position is sterically hindered by the flanking methoxy groups. The 6-position is meta to both methoxy groups and lacks their resonance activation. Consequently, bromination occurs exclusively at the 5-position (para to the 2-methoxy and ortho to the 4-methoxy group), yielding 1-bromo-5-cyclopropyl-2,4-dimethoxybenzene.

Overcoming the Oxidative Addition Barrier

The resulting aryl bromide is exceptionally electron-rich. In the standard Suzuki-Miyaura catalytic cycle, the oxidative addition of Pd(0) into the C–Br bond is the rate-determining step for electron-rich substrates [2]. The high electron density on the aromatic ring repels the electron-rich palladium center, leading to sluggish reaction rates and catalyst degradation if standard ligands (e.g., PPh₃) are used.

  • Ligand Selection: To overcome this thermodynamic barrier, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). As a highly electron-rich dialkylbiarylphosphine, XPhos increases the nucleophilicity of the Pd(0) center, accelerating oxidative addition. Furthermore, its massive steric bulk promotes the formation of the highly reactive monoligated Pd(0)L₁ active species and accelerates the final reductive elimination step [3].

Workflow SM 1-Cyclopropyl-2,4- dimethoxybenzene Bromination Electrophilic Bromination (NBS) SM->Bromination Intermediate 1-Bromo-5-cyclopropyl- 2,4-dimethoxybenzene Bromination->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling (Pd) Intermediate->Suzuki Product Biaryl Scaffold (KAT6A Precursor) Suzuki->Product

Two-stage synthetic workflow from 1-cyclopropyl-2,4-dimethoxybenzene to KAT6A biaryl precursors.

Experimental Protocols

Protocol A: Regioselective Bromination (Preparation of the Electrophile)

N-Bromosuccinimide (NBS) is utilized instead of Br₂ to prevent over-bromination and avoid the generation of strong hydrobromic acid, which could cleave the sensitive methoxy ethers.

  • Reaction Setup: In a thoroughly dried 250 mL round-bottom flask, dissolve 1-cyclopropyl-2,4-dimethoxybenzene (10.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (50 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Protect the flask from light (wrap in aluminum foil) to prevent radical side reactions. Slowly add NBS (10.5 mmol, 1.05 equiv) in three portions over 15 minutes.

  • Reaction Monitoring (In-Process Control): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is self-validating when the starting material peak (m/z 179.1 [M+H]+) is entirely replaced by the product peak (m/z 257.0/259.0[M+H]+).

  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate (20 mL) to neutralize residual NBS. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude 1-bromo-5-cyclopropyl-2,4-dimethoxybenzene is typically >95% pure by NMR and can be used directly in Protocol B.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Degassing the solvent is non-negotiable; residual oxygen will rapidly oxidize the electron-rich XPhos ligand, permanently deactivating the Pd(0) catalyst.

  • Preparation of the Catalytic System: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-5-cyclopropyl-2,4-dimethoxybenzene (5.0 mmol, 1.0 equiv), the desired Arylboronic Acid (6.0 mmol, 1.2 equiv), and anhydrous K₃PO₄ (10.0 mmol, 2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.1 mmol, 2 mol%) and XPhos (0.2 mmol, 4 mol%).

  • Solvent Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL total). Seal the flask with a rubber septum and sparge the solution with ultra-pure Argon for 15 minutes.

  • Heating & IPC: Replace the septum with a Teflon-lined screw cap. Heat the reaction mixture in an oil bath at 90 °C for 12 hours. The reaction is complete when LC-MS indicates >98% consumption of the aryl bromide.

  • Isolation: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography to isolate the target biaryl scaffold.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_1 Pd(II)(Ar)BrL_2 OxAdd->PdII_1 Ar-Br Transmet Trans- metallation PdII_1->Transmet PdII_2 Pd(II)(Ar)(Ar')L_2 Transmet->PdII_2 Ar'-B(OH)2 Base RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Ar-Ar'

Suzuki-Miyaura catalytic cycle highlighting oxidative addition of electron-rich arenes.

Optimization & Quantitative Data

The table below summarizes the quantitative screening data used to validate the protocol. The use of traditional catalysts (Entry 1 and 2) resulted in poor yields due to the inability to efficiently undergo oxidative addition with the electron-rich 1-bromo-5-cyclopropyl-2,4-dimethoxybenzene. Switching to Buchwald-type ligands (SPhos, XPhos) dramatically restored reactivity. K₃PO₄ was selected as the optimal base, as it facilitates transmetallation without inducing protodeboronation of the boronic acid partner.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst / LigandBase (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (10:1)9045%
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9062%
3Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O (10:1)9088%
4 Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 95%

Reaction Conditions: 1-bromo-5-cyclopropyl-2,4-dimethoxybenzene (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Base (2.0 mmol), Catalyst (2 mol%), Ligand (4 mol%), 12 h.

References

  • Title: US12428379B2 - Acylsulfonamide KAT6A inhibitors Source: Google Patents URL
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

  • Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews URL: [Link]

Application

Application Note: 1-Cyclopropyl-2,4-dimethoxybenzene as a Strategic Intermediate in the Synthesis of KAT6A Inhibitors

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Scientific Rationale & Strategic Utility In modern medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Scientific Rationale & Strategic Utility

In modern medicinal chemistry, the strategic decoration of aromatic scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 1-Cyclopropyl-2,4-dimethoxybenzene (CAS: 1158985-15-9) has emerged as a highly valuable intermediate, particularly in the synthesis of acylsulfonamide-based Lysine Acetyltransferase 6A (KAT6A) inhibitors [1].

The structural logic behind utilizing this specific intermediate is twofold:

  • The Cyclopropyl Vector: The cyclopropyl ring introduces significant lipophilicity and metabolic stability. Unlike a tert-butyl group, the cyclopropyl moiety provides a unique rigid geometry that optimally fills hydrophobic pockets in the KAT6A enzyme's active site without introducing excessive steric bulk.

  • Regioselective Activation: The two methoxy groups strongly activate the benzene ring toward Electrophilic Aromatic Substitution (EAS). Specifically, they synergistically direct incoming electrophiles (such as a chlorosulfonyl group) to the highly electron-rich C3 position (sandwiched between the two methoxy groups). This allows for the precise, high-yield generation of 3-cyclopropyl-2,6-dimethoxybenzenesulfonamide—a critical building block for advanced oncology therapeutics [1].

Mechanistic Workflow & Synthetic Strategy

The workflow transitions from a palladium-catalyzed cross-coupling to a regioselective electrophilic aromatic substitution, culminating in amidation.

G SM1 1-Bromo-2,4-dimethoxybenzene (Starting Material) Coupling Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K2CO3, 90°C SM1->Coupling SM2 Cyclopropylboronic Acid (Coupling Partner) SM2->Coupling Int1 1-Cyclopropyl-2,4-dimethoxybenzene (Key Intermediate) Coupling->Int1 85% Yield EAS Regioselective Chlorosulfonation ClSO3H, DCM, 0°C to RT Int1->EAS C3-Activation Int2 3-Cyclopropyl-2,6-dimethoxybenzene- sulfonyl chloride EAS->Int2 Amidation Amidation 7N NH3 in MeOH, RT Int2->Amidation Product 3-Cyclopropyl-2,6-dimethoxybenzene- sulfonamide (KAT6A Precursor) Amidation->Product >90% Yield

Fig 1. Synthetic workflow from 1-bromo-2,4-dimethoxybenzene to the KAT6A inhibitor precursor.

Experimental Methodologies

As a self-validating system, the following protocols integrate causality for each reagent choice and analytical checkpoints to ensure process integrity.

Protocol A: Synthesis of 1-Cyclopropyl-2,4-dimethoxybenzene via Suzuki-Miyaura Coupling

Objective: Construct the cyclopropyl-aryl bond while preventing protodeboronation of the boronic acid.

Reagents:

  • 1-Bromo-2,4-dimethoxybenzene (1.0 equiv, 18.4 mmol)

  • Cyclopropylboronic acid (1.3 equiv, 23.9 mmol)

  • Pd(dppf)Cl₂·DCM complex (0.05 equiv, 0.92 mmol)

  • K₂CO₃ (3.0 equiv, 55.2 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • System Preparation: Charge a round-bottom flask with 1-bromo-2,4-dimethoxybenzene, cyclopropylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-dioxane/H₂O mixture. Causality: The biphasic system is essential; dioxane solubilizes the organic reactants, while water dissolves the inorganic base, facilitating the transmetalation step. Degas the mixture by sparging with N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species and homocoupling of the boronic acid [2].

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive N₂ stream. Heat the reaction mixture to 90 °C and stir overnight (approx. 16 hours).

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: Petroleum Ether/EtOAc gradient 50:1 to 10:1).

Validation Checkpoint:

  • TLC: Complete consumption of the bromide starting material (Rf ~0.6 in 10:1 Pet Ether/EtOAc).

  • LC-MS: Target mass [M+H]⁺ = 179.1 [1].

Protocol B: Regioselective Chlorosulfonation

Objective: Introduce the sulfonyl chloride group exclusively at the C3 position.

Reagents:

  • 1-Cyclopropyl-2,4-dimethoxybenzene (1.0 equiv, 10.0 mmol)

  • Chlorosulfonic acid (ClSO₃H) (5.0 equiv, 50.0 mmol)

  • Dichloromethane (DCM) (20 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-cyclopropyl-2,4-dimethoxybenzene in anhydrous DCM and cool the solution to 0 °C in an ice bath under N₂.

  • Electrophile Addition: Add chlorosulfonic acid dropwise over 30 minutes. Causality: ClSO₃H is both the sulfonating agent and the chlorinating agent. The reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which could lead to ether cleavage (demethylation) or polysulfonation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Quench: Carefully pour the reaction mixture over crushed ice (100 g) with vigorous stirring. Causality: Rapid quenching prevents the hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid.

  • Extraction: Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organics with cold water and brine, dry over Na₂SO₄, and concentrate to afford the crude 3-cyclopropyl-2,6-dimethoxybenzenesulfonyl chloride.

Validation Checkpoint:

  • The intermediate is moisture-sensitive. Proceed immediately to Protocol C without extensive purification. A quick IR scan should show strong asymmetric and symmetric S=O stretches at ~1370 and ~1170 cm⁻¹.

Protocol C: Amidation to Form the KAT6A Precursor

Objective: Convert the highly reactive sulfonyl chloride to a stable primary sulfonamide.

Reagents:

  • Crude 3-cyclopropyl-2,6-dimethoxybenzenesulfonyl chloride (approx. 10.0 mmol)

  • 7N Methanolic Ammonia (NH₃ in MeOH) (20 mL)

  • DCM (10 mL)

Step-by-Step Procedure:

  • Reaction: Dissolve the crude sulfonyl chloride in DCM (10 mL). Slowly add 7N methanolic ammonia (20 mL) at room temperature. Causality: The large excess of ammonia acts as both the nucleophile and the acid scavenger (forming NH₄Cl) to drive the reaction to completion.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Workup: Dilute the reaction mixture with water (50 mL) and extract with DCM (3 × 30 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude compound by silica-gel flash column chromatography (Eluent: 50% EtOAc in Hexane) to afford 3-cyclopropyl-2,6-dimethoxybenzenesulfonamide [1].

Validation Checkpoint:

  • LC-MS: Target mass [M-H]⁻ = 256.1 (Negative ion mode is highly sensitive for primary sulfonamides) [1].

  • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of the cyclopropyl protons (multiplets ~0.6-1.0 ppm) and the loss of one aromatic proton, indicating successful substitution.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and analytical markers for the three-step sequence, establishing baseline metrics for process scale-up.

StepReaction TypeScale (mmol)Expected Yield (%)Purity (LC-MS)Key Analytical Marker
1 Suzuki-Miyaura Coupling18.482 - 88%>98%[M+H]⁺ 179.1
2 Chlorosulfonation10.0>95% (Crude)N/A (Reactive)IR: S=O stretch ~1370 cm⁻¹
3 Amidation10.085 - 90%>99%[M-H]⁻ 256.1

Note: Yields are based on optimized laboratory-scale parameters. Step 2 yield is assumed quantitative for crude mass recovery prior to immediate forward processing.

References

  • US Patent 12,428,379 B2 - Acylsulfonamide KAT6A inhibitors. Google Patents.
  • US Patent 10,981,157 B2 - Tri-(adamantyl)phosphines and applications thereof. Google Patents.
Method

protocols for scaling up 1-cyclopropyl-2,4-dimethoxybenzene synthesis in the lab

Application Note: Scalable Synthesis of 1-Cyclopropyl-2,4-dimethoxybenzene via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Executive Summary The incorporation of cyclopropyl groups into aromatic scaffolds is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 1-Cyclopropyl-2,4-dimethoxybenzene via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Executive Summary

The incorporation of cyclopropyl groups into aromatic scaffolds is a highly sought-after transformation in medicinal chemistry, often utilized to improve metabolic stability and modulate lipophilicity. This application note details a robust, self-validating, and highly scalable protocol for the synthesis of 1-cyclopropyl-2,4-dimethoxybenzene from 1-bromo-2,4-dimethoxybenzene. By leveraging an optimized Suzuki-Miyaura cross-coupling strategy, this method circumvents the safety hazards and scalability limitations inherent to traditional Grignard-based Kumada couplings.

Retrosynthetic Rationale & Pathway Selection

While the cyclopropanation of arenes can be achieved via multiple pathways, the Suzuki-Miyaura cross-coupling is the premier choice for scale-up.

  • Avoidance of Grignard Reagents: Kumada cross-coupling using cyclopropylmagnesium bromide is viable for milligram-scale synthesis but presents severe exothermic safety risks upon scale-up. Furthermore, highly reactive Grignards can cause unwanted ether cleavage (demethylation) of the 2,4-dimethoxybenzene system at elevated temperatures.

  • Reagent Stability: Cyclopropylboronic acid is an air- and moisture-stable solid, allowing for straightforward, safe handling during multi-kilogram campaigns[1].

Mechanistic Causality & Reaction Design

Coupling sp3 -hybridized boronic acids with electron-rich aryl halides (like 1-bromo-2,4-dimethoxybenzene) is notoriously sluggish due to high activation barriers in both oxidative addition and reductive elimination.

Catalyst & Ligand Choice: The electron-donating methoxy groups on the aryl bromide make oxidative addition difficult. A highly active palladium catalyst paired with a sterically demanding, electron-rich phosphine ligand—such as tri-(1-adamantyl)phosphine ( PAd3​ )—is required. The extreme steric bulk of PAd3​ accelerates oxidative addition and forces the challenging reductive elimination of the sp3

sp2 hybridized centers[2].
  • The Role of Water: Alkylboronic acids suffer from slow transmetalation. The addition of water to the toluene solvent system is not merely for biphasic solubility; it chemically accelerates the reaction by facilitating the formation of the reactive cyclopropyltrihydroxyboronate anion, which undergoes transmetalation significantly faster than the neutral boronic acid[1].

  • Base Selection: K3​PO4​ is selected over weaker bases (like Na2​CO3​ ) because it provides the optimal pH for boronate formation without promoting the protodeboronation of the cyclopropylboronic acid[3].

  • CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-Br (Oxidative Addition) PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM cPr-B(OH)2, Base (Transmetalation) PdII_TM->Pd0 Product (Reductive Elim.)

    Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of cyclopropylboronic acid.

    Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why the final scale-up conditions were selected.

    EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
    1Pd(PPh3)4 (5 mol%)Na2CO31,4-Dioxane90<10%Poor transmetalation of sp3 -boronic acid; unactivated catalyst.
    2Pd(OAc)2 / PCy3K3PO4Toluene10045%Sluggish reaction; lack of water hinders boronate formation.
    3Pd(OAc)2 / PCy3K3PO4Toluene / H2O (5:1)10082%Water addition significantly accelerates the transmetalation rate.
    4 Pd2(dba)3 / PAd3 K3PO4 Toluene / H2O (5:1) 100 >95% Optimal bulky ligand (PAd3) ensures complete conversion.

    100-Gram Scale-Up Protocol

    This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reproducibility and high yield at a 100-gram scale.

    Workflow A 1. Reagent Prep Degas Toluene/H2O Weigh Pd & Ligand B 2. Reaction Setup Ar-Br + cPr-B(OH)2 + K3PO4 under N2 A->B C 3. Catalysis Heat at 90-100 °C Monitor via HPLC/GC B->C D 4. Workup Quench & Extract Wash with Brine C->D E 5. Purification Silica Plug Vacuum Distillation D->E

    Figure 2: Step-by-step workflow for the 100g scale-up of 1-cyclopropyl-2,4-dimethoxybenzene.

    Step 1: Equipment Preparation & Degassing
    • Oven-dry a 3 L jacketed reactor equipped with a mechanical overhead stirrer, a reflux condenser, and a nitrogen inlet.

    • Purge the system with nitrogen for 15 minutes to ensure a strictly inert atmosphere[4].

    • In a separate flask, prepare a mixture of 1.5 L anhydrous toluene and 0.3 L deionized water. Sparge with nitrogen gas for 30 minutes. (Causality: Oxygen must be rigorously excluded as Pd(0) complexes are highly susceptible to oxidation, which prematurely terminates the catalytic cycle[4].)

    Step 2: Reagent Charging
    • To the reactor, add 100.0 g (0.461 mol) of 1-bromo-2,4-dimethoxybenzene, 59.4 g (0.691 mol, 1.5 equiv) of cyclopropylboronic acid, and 293.6 g (1.38 mol, 3.0 equiv) of anhydrous K3​PO4​ . (Causality: A 1.5x excess of boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures[1].)

    • Utilizing standard Schlenk technique, add 1.05 g (0.25 mol%) of Pd2​(dba)3​ and 1.65 g (1.0 mol%) of tri-(1-adamantyl)phosphine ( PAd3​ )[2].

    Step 3: Catalytic Coupling & In-Process Control (IPC)
    • Transfer the degassed solvent mixture into the reactor via cannula.

    • Begin overhead stirring at 300 rpm and heat the reaction mixture to a gentle reflux (internal temperature ~95–100 °C).

    • IPC Check (Self-Validation): After 12 hours, withdraw a 0.5 mL aliquot via syringe. Quench into 1 mL of EtOAc and 1 mL of water. Analyze the organic layer via GC-FID or HPLC. The reaction is deemed complete when the 1-bromo-2,4-dimethoxybenzene peak area is <1.0% relative to the product. If incomplete, continue heating and re-sample every 4 hours.

    Step 4: Workup & Phase Separation
    • Cool the reactor to 20 °C. Add 500 mL of deionized water to fully dissolve the precipitated phosphate and borate salts.

    • Separate the phases. Extract the aqueous layer with 2×300 mL of EtOAc.

    • Combine the organic layers and wash with 500 mL of saturated NaCl (brine). Dry the organic phase over anhydrous Na2​SO4​ .

    Step 5: Purification & Metal Scavenging
    • Filter the dried organic layer through a 2-inch plug of silica gel (eluting with 10% EtOAc in Hexanes) to remove palladium black and highly polar baseline impurities.

    • (Optional for Drug Development): Stir the filtrate with a palladium-scavenging resin (e.g., SiliaMetS Thiol) for 2 hours to reduce residual Pd to <10 ppm.

    • Concentrate the filtrate under reduced pressure. Purify the crude oil via short-path vacuum distillation to yield 1-cyclopropyl-2,4-dimethoxybenzene as a high-purity, colorless to pale-yellow oil.

    References

    • Tri-(adamantyl)phosphines and applications thereof. Google Patents (US10981157B2).
    • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. Available at:[Link]

    • Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal. Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 1-Cyclopropyl-2,4-dimethoxybenzene Synthesis

    Welcome to the advanced troubleshooting guide for the synthesis of 1-cyclopropyl-2,4-dimethoxybenzene via Suzuki-Miyaura cross-coupling. This specific sp2 sp3 transformation—coupling 1-bromo-2,4-dimethoxybenzene with a c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting guide for the synthesis of 1-cyclopropyl-2,4-dimethoxybenzene via Suzuki-Miyaura cross-coupling. This specific sp2

    sp3 transformation—coupling 1-bromo-2,4-dimethoxybenzene with a cyclopropylboron species—is a critical step in the synthesis of various pharmaceutical intermediates, including KAT6A inhibitors.

    However, the highly electron-rich nature of the aryl halide, combined with the instability of cyclopropylboronic acid, creates a "perfect storm" for competing side reactions. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to achieve >90% yields.

    Mechanistic Pathway & Failure Points

    To troubleshoot effectively, we must first understand the kinetics of the catalytic cycle. The two methoxy groups at the 2- and 4-positions act as strong π -donors. This increases the electron density on the palladium center after oxidative addition, making the resulting Pd(II) intermediate significantly less electrophilic. Consequently, transmetalation becomes the severe rate-limiting step , providing ample time for off-cycle side reactions to dominate[1].

    G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br (Accumulates due to slow transmetalation) Pd0->OxAdd Oxidative Addition (+ ArBr) ArBr 1-Bromo-2,4-dimethoxybenzene ArBr->OxAdd TransMet Ar-Pd(II)-Cyclopropyl OxAdd->TransMet Transmetalation (+ Boronic Acid) HydroDehal 1,3-Dimethoxybenzene (Hydrodehalogenation) OxAdd->HydroDehal Competitive Reduction (Solvent/Hydride source) HomoCoup 2,2',4,4'-Tetramethoxybiphenyl (Homocoupling) OxAdd->HomoCoup O2 Ingress / Disproportionation Product 1-Cyclopropyl-2,4-dimethoxybenzene (Target Product) TransMet->Product Reductive Elimination Product->Pd0 ProtoDebor Cyclopropane Gas (Protodeboronation) Boronic Cyclopropylboronic Acid Boronic->TransMet Boronic->ProtoDebor H2O / Base / Heat (Faster than Transmetalation)

    Mechanistic pathways and side reactions in the Suzuki-Miyaura coupling.

    Troubleshooting FAQs

    Q1: My reaction stalls at 40-50% conversion, and adding more catalyst doesn't help. What is happening? Cause: You are experiencing protodeboronation [2]. Cyclopropylboronic acid is highly unstable in basic, aqueous conditions at elevated temperatures. Because your aryl halide is electron-rich, transmetalation is slow. The boronic acid simply degrades into cyclopropane gas before it has a chance to react with the Pd(II) complex. Solution: Do not add more catalyst; add more boron, but change its form. Switch from cyclopropylboronic acid to Potassium cyclopropyltrifluoroborate ( c -PrBF 3​ K) or a pinacol ester. These act as "slow-release" boron reservoirs, maintaining a low, steady concentration of the active boronic acid, which minimizes degradation while feeding the transmetalation step[3]. Alternatively, use anhydrous conditions with an organic-soluble base like potassium trimethylsilanolate (KOTMS)[4].

    Q2: I am seeing significant amounts of 1,3-dimethoxybenzene in my LC-MS/GC-MS. How do I stop this reduction? Cause: Hydrodehalogenation occurs when the Ar-Pd(II)-Br intermediate is starved of the transmetalating agent (due to protodeboronation) and instead abstracts a hydride from the solvent (e.g., if using isopropanol or ethanol) or other additives[5]. Solution: First, switch to a non-hydride-donating solvent system like Toluene/H 2​ O or 1,4-Dioxane. Second, accelerate the transmetalation step by utilizing a highly active, electron-rich dialkylbiaryl phosphine ligand like SPhos or RuPhos [2]. These Buchwald ligands increase the electron density on palladium, which paradoxically helps stabilize the intermediate while their steric bulk forces the reductive elimination forward, outcompeting the reduction pathway.

    Q3: My product is contaminated with a heavy impurity (m/z ~274). What is it, and how do I prevent it? Cause: This is 2,2',4,4'-tetramethoxybiphenyl , the product of aryl halide homocoupling . This side reaction is triggered by trace oxygen in the system, which oxidizes the Pd(II) intermediate, leading to a disproportionation pathway that couples two aryl rings. Solution: Your degassing protocol is insufficient. Standard nitrogen bubbling is inadequate for electron-rich Suzuki couplings. Implement a strict Freeze-Pump-Thaw (3 cycles) protocol for your solvents, or sparge with Argon for a minimum of 45 minutes prior to adding the palladium catalyst.

    Condition Optimization Data

    The following table summarizes quantitative data from optimization screens, highlighting the causality between ligand/boron source selection and side-product formation.

    Ligand (mol%)Boron Source (1.5 eq)Base / Solvent SystemTarget Yield (%)1,3-DMB (%)*Unreacted ArBr (%)
    PPh 3​ (10%) c -PrB(OH) 2​ Na 2​ CO 3​ / Toluene:H 2​ O< 20%15%60%
    dppf (5%) c -PrB(OH) 2​ K 2​ CO 3​ / Dioxane:H 2​ O45%10%35%
    SPhos (4%) c -PrB(OH) 2​ (Slow Add)K 3​ PO 4​ / Toluene:H 2​ O 88% < 2% < 5%
    RuPhos (4%) Potassium c -PrBF 3​ Cs 2​ CO 3​ / Toluene:H 2​ O 92% < 1% < 2%
    SPhos (4%) c -PrB(pin) KOTMS / THF (Anhydrous)95% < 1% < 1%

    *1,3-DMB = 1,3-dimethoxybenzene (Hydrodehalogenation product).

    Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

    To completely bypass protodeboronation and hydrodehalogenation, we recommend the anhydrous KOTMS protocol[4]. This system is self-validating: the absence of a proton source physically prevents protodeboronation, forcing the mass balance toward the desired product.

    Reagents:

    • 1-Bromo-2,4-dimethoxybenzene (1.0 equiv, 10.0 mmol, 2.17 g)

    • Cyclopropylboronic acid pinacol ester ( c -PrBpin) (1.5 equiv, 15.0 mmol, 2.52 g)

    • Palladium(II) acetate (Pd(OAc) 2​ ) (2 mol%, 0.20 mmol, 45 mg)

    • SPhos (4 mol%, 0.40 mmol, 164 mg)

    • Potassium trimethylsilanolate (KOTMS) (3.0 equiv, 30.0 mmol, 3.85 g)

    • Anhydrous THF (40 mL)

    Step-by-Step Methodology:

    • Preparation of the Catalytic Complex: In a flame-dried Schlenk flask under an Argon atmosphere, combine Pd(OAc) 2​ and SPhos. Add 10 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow (indicating formation of the active Pd(0)L 2​ species).

    • Substrate Addition: To a separate flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2,4-dimethoxybenzene, c -PrBpin, and KOTMS.

    • Degassing: Seal the flask with a rubber septum and purge with Argon for 10 minutes. Add the remaining 30 mL of anhydrous THF.

    • Reaction Initiation: Transfer the pre-formed catalyst solution to the reaction flask via a gas-tight syringe.

    • Heating & Monitoring: Heat the reaction mixture to 65 °C. Monitor via GC-MS or LC-MS. Self-Validation Check: Because the system is anhydrous, you should observe zero cyclopropane gas evolution. Complete consumption of the aryl bromide should occur within 2 to 4 hours.

    • Workup: Cool to room temperature. Quench by filtering the mixture through a short pad of Celite to remove palladium black and insoluble salts. Wash the pad with ethyl acetate (3 × 20 mL).

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 1-cyclopropyl-2,4-dimethoxybenzene as a colorless oil.

    References
    • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: Journal of the American Chemical Society (via PMC) URL:[Link]

    • Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands Source: Organic Letters (ACS Publications) URL:[Link]

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

    • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: Tetrahedron Letters (via PMC) URL:[Link]

    • Photoredox catalysis harvesting multiple photon or electrochemical energies Source: Chemical Society Reviews (via PMC) URL:[Link]

    Sources

    Optimization

    Technical Support Center: Catalyst Optimization for 1-Cyclopropyl-2,4-Dimethoxybenzene Synthesis

    Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of 1-cyclopropyl-2,4-dimethoxybenzene via Suzuki-Miyaura cross-coupling presents unique mechanistic challenges due to the e...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of 1-cyclopropyl-2,4-dimethoxybenzene via Suzuki-Miyaura cross-coupling presents unique mechanistic challenges due to the electronic and steric environment of the dimethoxyarene scaffold.

    This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate palladium catalyst loadings for this specific transformation.

    Part 1: Mechanistic Workflow & Catalyst Dynamics

    To optimize catalyst loading, one must first understand where the catalytic cycle fails. For electron-rich aryl halides like 1-halo-2,4-dimethoxybenzene, the rate-limiting step shifts, altering the delicate balance between productive cross-coupling and catalyst deactivation.

    G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 1-halo-2,4-dimethoxybenzene TransMet Transmetalation (Cyclopropylboronate) OxAdd->TransMet Base PdBlack Pd Black (Deactivation) OxAdd->PdBlack Ligand Depletion RedElim Reductive Elimination (Product Formation) TransMet->RedElim Proto Protodeboronation (Side Reaction) TransMet->Proto Slow Transmetalation + H2O RedElim->Pd0 1-cyclopropyl-2,4- dimethoxybenzene

    Catalytic cycle of Suzuki-Miyaura cyclopropylation and deactivation pathways.

    Part 2: Troubleshooting & FAQs

    Q1: Why does 1-halo-2,4-dimethoxybenzene require specific catalyst optimization compared to unhindered aryl halides? A: The causality lies in the electron density of the substrate. The 2,4-dimethoxy substituents are strongly electron-donating via resonance. This significantly increases the electron density of the aromatic ring and strengthens the C–Halogen bond, raising the activation energy required for the oxidative addition of Pd(0). Furthermore, the methoxy group at the 2-position introduces steric bulk directly ortho to the reaction center. Standard 1–2 mol% Pd loadings often fail because the oxidative addition is too slow, allowing off-cycle catalyst decomposition to outcompete the productive cycle.

    Q2: I am observing massive amounts of protodeboronation of the cyclopropylboronic acid. How does catalyst loading fix this? A: Protodeboronation is a competitive background hydrolysis of the cyclopropylboronic acid. While cyclopropylboron species possess unique hybridization that generally facilitates Suzuki-Miyaura cross-coupling compared to other sp³ organoborons[1], they remain highly susceptible to protodeboronation in aqueous basic conditions if transmetalation is delayed. If your catalyst loading is too low, the steady-state concentration of the oxidative addition complex (Ar–Pd(II)–X) is insufficient to capture the boronic acid quickly. Increasing the Pd loading to 5 mol% ensures rapid transmetalation, outcompeting the background hydrolysis[2]. Alternatively, utilizing cyclopropyl MIDA boronates provides a slow-release mechanism that protects the boronic acid, allowing near-quantitative yields with 1-chloro-2,4-dimethoxybenzene using 5 mol% Pd(OAc)₂ and 10 mol% SPhos[3].

    Q3: My reaction stalls at 60% conversion despite a 5 mol% Pd load. Should I increase to 10 mol%? A: No. Stalling at partial conversion is rarely a symptom of insufficient initial metal; it is a symptom of premature catalyst death. In the cross-coupling of ortho-methoxyarenes, the oxygen atom can weakly coordinate to the Pd(II) center, stabilizing off-cycle resting states that eventually aggregate into inactive palladium black. Instead of increasing the Pd load, optimize the Ligand-to-Palladium ratio or switch to a pre-activated Buchwald precatalyst (e.g., SPhos Pd G3). Ensuring a strict 1:2 Pd:Ligand ratio for monodentate ligands prevents the formation of under-coordinated Pd species that are prone to aggregation.

    Part 3: Self-Validating Experimental Protocol

    To optimize the catalyst load without being misled by side reactions, you must use a self-validating system . This protocol utilizes an internal standard added before the reaction begins, allowing for absolute quantification. If [Product] + [Unreacted Starting Material] < 95%, the catalyst is promoting side reactions (e.g., hydrodehalogenation), indicating that the ligand environment—not just the metal load—requires adjustment.

    Step-by-Step Methodology: Catalyst Load Screening

    • Preparation of the Master Mix: In a nitrogen-filled glovebox, prepare a master mix containing 1-chloro-2,4-dimethoxybenzene (1.0 mmol, 1.0 equiv), 1,3,5-trimethoxybenzene (0.5 mmol, inert internal standard), and cyclopropyl MIDA boronate (1.2 mmol, 1.2 equiv) in anhydrous toluene (4.0 mL).

    • Catalyst Dispensation: To a series of four oven-dried Schlenk tubes, add varying loads of Pd(OAc)₂ (1.0, 2.5, 5.0, and 10.0 mol%) and SPhos ligand. Critical Step: Maintain a strict 1:2 molar ratio of Pd to SPhos in all tubes to ensure consistent speciation.

    • Reaction Initiation: Transfer 1.0 mL aliquots of the master mix to each Schlenk tube. Add 0.5 mL of a degassed aqueous K₃PO₄ solution (3.0 M). Seal the tubes and heat to 100 °C under vigorous stirring (1000 rpm) to overcome biphasic mass transfer limitations.

    • Kinetic Sampling and Quenching: At 2, 4, and 12 hours, withdraw 50 µL aliquots via microsyringe. Quench immediately in 0.5 mL of ethyl acetate containing 1 mg/mL of N-acetylcysteine. This rapidly sequesters active palladium, halting the reaction at the exact time of sampling.

    • Data Analysis: Analyze the organic layer via qNMR or GC-FID. Calculate the absolute yield and remaining starting material relative to the 1,3,5-trimethoxybenzene peak to verify mass balance.

    Part 4: Quantitative Data Summary

    The following table summarizes expected outcomes during catalyst loading optimization for the cyclopropylation of 1-chloro-2,4-dimethoxybenzene, demonstrating the causality between catalyst load, boron source, and overall efficiency.

    EntryCatalyst SystemLoading (Pd mol%)Ligand (mol%)Boron SourceConv. (%)Yield (%)TON
    1Pd(PPh₃)₄5.0-c-Pr-B(OH)₂35285.6
    2Pd(OAc)₂ / SPhos2.04.0c-Pr-B(OH)₂605226.0
    3Pd(OAc)₂ / SPhos5.010.0c-Pr-B(OH)₂>999418.8
    4Pd(OAc)₂ / SPhos5.010.0c-Pr-MIDA>999919.8

    Note: Entry 1 fails due to the inability of PPh₃ to force oxidative addition into the electron-rich C–Cl bond. Entry 4 highlights the optimal synergy of a 5 mol% load with a slow-release MIDA boronate.

    References

    • Iterative Cross-Coupling with MIDA Boronates Source: CORE (Eric Paul Gillis Dissertation) URL:[Link]

    • New Routes to α-Arylated N-Boc Heterocycles Source: White Rose eTheses Online URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Resolving Common Impurities in 1-Cyclopropyl-2,4-dimethoxybenzene

    This guide is intended for researchers, scientists, and drug development professionals utilizing 1-cyclopropyl-2,4-dimethoxybenzene in their experimental workflows. The purity of this reagent is critical for the success...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide is intended for researchers, scientists, and drug development professionals utilizing 1-cyclopropyl-2,4-dimethoxybenzene in their experimental workflows. The purity of this reagent is critical for the success and reproducibility of downstream applications. This document provides a comprehensive overview of common impurities, their origins, and detailed troubleshooting protocols for their identification and removal.

    Introduction

    1-Cyclopropyl-2,4-dimethoxybenzene is a valuable building block in organic synthesis, often employed in the development of novel pharmaceutical agents. The presence of even minor impurities can significantly impact reaction outcomes, leading to lower yields, unexpected side products, and difficulties in purification. This guide is structured to provide both a theoretical understanding of how these impurities arise and practical, actionable steps to resolve them.

    A common and efficient synthesis of 1-cyclopropyl-2,4-dimethoxybenzene involves a two-step process:

    • Friedel-Crafts Acylation: Reaction of 1,3-dimethoxybenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form cyclopropyl-(2,4-dimethoxyphenyl)methanone.[1][2][3]

    • Ketone Reduction: Reduction of the intermediate ketone to the final alkane product. This is typically achieved via methods like the Wolff-Kishner or Clemmensen reduction.[4][5][6][7]

    Impurities can be introduced at either of these stages, arising from unreacted starting materials, side reactions, or incomplete reactions.

    Frequently Asked Questions (FAQs)

    Q1: I see an unexpected peak in my GC-MS analysis with a mass corresponding to the starting material, 1,3-dimethoxybenzene. Why is this present?

    A1: The presence of 1,3-dimethoxybenzene indicates an incomplete Friedel-Crafts acylation reaction. This can be due to insufficient reaction time, suboptimal temperature, or deactivation of the Lewis acid catalyst.

    Q2: My NMR spectrum shows aromatic signals that are inconsistent with the 2,4-disubstitution pattern. What could be the cause?

    A2: This suggests the presence of positional isomers. During the Friedel-Crafts acylation, while the 4-position is the major product due to the directing effects of the methoxy groups, small amounts of other isomers, such as the 2,6- or 4,6-diacylated product, can form.[8]

    Q3: I have a persistent impurity with a molecular weight corresponding to the ketone intermediate. How can I remove it?

    A3: The presence of cyclopropyl-(2,4-dimethoxyphenyl)methanone signifies an incomplete reduction step. Both the Wolff-Kishner and Clemmensen reductions are powerful methods, but they can sometimes be sluggish. Driving the reaction to completion with longer reaction times or fresh reagents is recommended. If this fails, chromatographic purification is an effective method for removal.

    Q4: Are there any other common, synthesis-related impurities I should be aware of?

    A4: Yes. Depending on the specific reduction method used, other byproducts can form. For instance, the Clemmensen reduction can sometimes yield dimeric products or alcohols, although these are generally minor.[9] The Wolff-Kishner reduction can produce azine byproducts if the reaction conditions are not carefully controlled.[4]

    Troubleshooting Guides

    Issue 1: Presence of Unreacted Starting Materials and Isomeric Impurities

    This issue typically arises from a non-optimized Friedel-Crafts acylation step.

    Step-by-Step Troubleshooting:

    • Analytical Confirmation:

      • GC-MS Analysis: Compare the retention times and mass spectra of your sample to analytical standards of 1,3-dimethoxybenzene and 1-cyclopropyl-2,4-dimethoxybenzene. The mass spectrum of 1,3-dimethoxybenzene will show a molecular ion peak at m/z 138.

      • HPLC Analysis: Develop a reverse-phase HPLC method to separate the non-polar product from the more polar starting material and potential isomers. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[10]

    • Purification Strategy: Flash Column Chromatography

      • Principle: This technique separates compounds based on their polarity. 1-cyclopropyl-2,4-dimethoxybenzene is less polar than the unreacted 1,3-dimethoxybenzene and the ketone intermediate.

      • Protocol:

        • Stationary Phase: Silica gel (230-400 mesh).[11][12]

        • Mobile Phase (Eluent): Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting gradient would be 98:2 hexanes:ethyl acetate, gradually increasing the polarity.[11]

        • Procedure:

          • Dissolve the crude product in a minimal amount of dichloromethane.

          • Dry load the sample onto a small amount of silica gel.

          • Elute the column with the chosen solvent system, collecting fractions.

          • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

          • Combine the pure fractions and remove the solvent under reduced pressure.

    Issue 2: Incomplete Reduction - Presence of Ketone Intermediate

    This is a common issue when the reduction of the cyclopropyl-(2,4-dimethoxyphenyl)methanone is not driven to completion.

    Step-by-Step Troubleshooting:

    • Analytical Confirmation:

      • GC-MS Analysis: The ketone intermediate will have a distinct retention time and a molecular ion peak at m/z 206. Its fragmentation pattern will likely show a characteristic loss of the cyclopropyl group (m/z 165) and a prominent peak for the 2,4-dimethoxybenzoyl cation (m/z 165).

      • ¹H NMR Spectroscopy: The presence of the ketone will be indicated by the absence of the characteristic upfield methylene protons of the cyclopropylmethyl group and the presence of aromatic signals shifted further downfield due to the electron-withdrawing effect of the carbonyl group.

    • Re-subjecting to Reaction Conditions:

      • If the amount of ketone impurity is significant, consider re-running the reduction reaction. Ensure your reagents (e.g., hydrazine hydrate for Wolff-Kishner, amalgamated zinc for Clemmensen) are fresh and the reaction is run for a sufficient duration at the appropriate temperature.

    • Purification Strategy: Recrystallization

      • Principle: This technique relies on the differential solubility of the desired product and the impurity in a given solvent at different temperatures.[13] The ketone intermediate, being more polar, may have different solubility characteristics than the final alkane product.

      • Protocol:

        • Solvent Screening: Test the solubility of the impure product in a variety of solvents (e.g., ethanol, methanol, isopropanol, hexanes) at room temperature and at their boiling points.[14] An ideal solvent will dissolve the product when hot but not when cold.

        • Procedure:

          • Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

          • If the solution is colored, add a small amount of activated charcoal and filter hot.

          • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

          • Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

          • Dry the crystals under vacuum.

    Summary of Potential Impurities and Analytical Signatures

    ImpurityLikely OriginGC-MS (Expected M/Z)Key ¹H NMR Signals (in CDCl₃)
    1,3-DimethoxybenzeneUnreacted Starting Material138~6.4-7.2 ppm (aromatic), ~3.8 ppm (methoxy)
    Cyclopropyl-(2,4-dimethoxyphenyl)methanoneIncomplete Reduction206, 165Downfield shifted aromatics, absence of CH₂ next to cyclopropyl
    Positional Isomers (e.g., 2,6-isomer)Friedel-Crafts Side Reaction206Different aromatic splitting patterns
    Demethylated ByproductsFriedel-Crafts Side ReactionVariesPresence of a broad -OH signal

    Experimental Workflows (Visualized)

    Impurity Identification and Resolution Workflow

    G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction A 1,3-Dimethoxybenzene C Cyclopropyl-(2,4-dimethoxyphenyl)methanone (Intermediate) A->C AlCl₃ D Positional Isomers (Impurity) A->D Side Reaction E Demethylated Products (Impurity) A->E Side Reaction B Cyclopropanecarbonyl Chloride B->C AlCl₃ F 1-Cyclopropyl-2,4-dimethoxybenzene (Final Product) C->F e.g., Wolff-Kishner C->F G Unreacted Ketone (Impurity) C->G Incomplete Reaction

    Caption: Synthetic pathway and points of impurity introduction.

    References

    • Wikipedia contributors. (2023). Wolff–Kishner reduction. In Wikipedia, The Free Encyclopedia. [Link]

    • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

    • Wikipedia contributors. (2023). Clemmensen reduction. In Wikipedia, The Free Encyclopedia. [Link]

    • BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]

    • Banerjee, A. K. (2024, April 16). The Clemmensen Reduction. Juniper Publishers. [Link]

    • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

    • Illustrated Glossary of Organic Chemistry. (n.d.). Wolff-Kishner reduction. [Link]

    • Organic Syntheses. (n.d.). cyclopropylbenzene. [Link]

    • All In Chemistry. (2025, October 20). Wolff-Kishner Reduction [Video]. YouTube. [Link]

    • Google Patents. (n.d.). EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene.
    • Ukai, K., & Ishii, S. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Beilstein Journal of Organic Chemistry, 10, 203–209. [Link]

    • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

    • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

    • Amimoto, K. (2010). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3270. [Link]

    • Lee, C. F., Hwu, T. Y., & Lin, W. C. (1998). Regioselective Friedel-Crafts acylation with 2-arylfuran-3,4-dicarboxylic acid anhydrides and 3-methoxycarbonyl-2-arylfuran-4-carboxylic acid chlorides. Journal of the Chinese Chemical Society, 45(1), 161-167. [Link]

    • Polito, M. A., et al. (2010). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, E66, o3270. [Link]

    • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

    • Mori, K., et al. (2018). Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. Molecules, 23(11), 2823. [Link]

    • Nugraha, A. S., & Nandiyanto, A. B. D. (2021). How to Read and Interpret GC/MS (Gas Chromatography Mass Spectrometry) Spectra: A Step by Step Approach. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206. [Link]

    • Still, W. C., Kahn, M., & Mitra, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

    • Google Patents. (n.d.).
    • ResearchGate. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]

    • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
    • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

    • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Link]

    • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

    • Chen, J., et al. (2022). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 164, 104359. [Link]

    • Schuster, B. S., et al. (2020). Quantifying Coexistence Concentrations in Multi-Component Phase-Separating Systems Using Analytical HPLC. Biophysical Journal, 118(3), 565-570. [Link]

    • ResearchGate. (2026, January 6). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. [Link]

    • MAC-MOD Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. [Link]

    • The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

    • Horváth, J., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3726. [Link]

    • Ivanova, O., et al. (2018). (4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Angewandte Chemie International Edition, 57(1), 213-217. [Link]

    • Preprints.org. (2025, July 1). Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]

    • Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry, 34(10), 2269-2278. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: 1-Cyclopropyl-2,4-dimethoxybenzene vs. 1-Cyclopropyl-3,5-dimethoxybenzene Reactivity

    Executive Summary In the design of novel pharmaceuticals and agrochemicals, electron-rich aromatic building blocks are critical for establishing complex molecular architectures. Two highly valuable, isomeric synthons in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the design of novel pharmaceuticals and agrochemicals, electron-rich aromatic building blocks are critical for establishing complex molecular architectures. Two highly valuable, isomeric synthons in this class are 1-cyclopropyl-2,4-dimethoxybenzene (CAS: 1158985-15-9)[1] and 1-cyclopropyl-3,5-dimethoxybenzene (CAS: 1063960-56-4)[2].

    While both compounds feature a benzene ring activated by two strongly electron-donating methoxy groups and one cyclopropyl group, their distinct substitution patterns fundamentally alter their behavior in Electrophilic Aromatic Substitution (EAS) reactions. This guide provides an in-depth comparative analysis of their mechanistic profiling, regioselectivity, and experimental handling to assist drug development professionals in selecting the optimal building block for downstream cross-coupling and functionalization.

    Mechanistic Profiling & Electronic Effects

    The reactivity of these arenes is dictated by the synergistic or competing directing effects of their substituents. Methoxy groups are strong activating, ortho/para-directing groups via resonance (+M effect), while the cyclopropyl group is a moderate ortho/para-director via σ

    π hyperconjugation.
    1-Cyclopropyl-3,5-dimethoxybenzene (Synergistic Activation)

    This isomer represents a classic highly activated, electron-rich system akin to phloroglucinol derivatives[3][4].

    • C4 Position: Located ortho to both methoxy groups and para to the cyclopropyl group. This position receives converging electron density from all three substituents, making it exceptionally nucleophilic[5].

    • C2/C6 Positions: Located ortho to the cyclopropyl group, ortho to one methoxy, and para to the other. These are also highly activated but slightly more sterically hindered than C4[5].

    • Consequence: The extreme reactivity often leads to poly-substitution (e.g., di- or tri-bromination) if electrophile concentration and reaction kinetics are not strictly controlled[6].

    1-Cyclopropyl-2,4-dimethoxybenzene (Competing Directing Effects)

    In this isomer, the directing effects are split, leading to a highly regioselective but slightly less overall reactive system compared to the 3,5-isomer.

    • C5 Position: Located para to the C2-methoxy and ortho to the C4-methoxy group. This is the primary site for EAS due to strong resonance activation and minimal steric hindrance.

    • C3 Position: Located between the two methoxy groups (ortho to both). While electronically rich, it suffers from severe steric hindrance, making substitution here kinetically unfavorable.

    • Consequence: Reactions proceed cleanly with high regioselectivity at the C5 position, minimizing the formation of poly-substituted byproducts.

    G cluster_35 1-Cyclopropyl-3,5-dimethoxybenzene cluster_24 1-Cyclopropyl-2,4-dimethoxybenzene C35 3,5-Dimethoxy Isomer (Synergistic Activation) Pos4 C4 Position (Ortho to 2x OMe, Para to cPr) Extreme Reactivity C35->Pos4 Primary Target Pos26 C2/C6 Positions (Ortho to cPr & OMe, Para to OMe) High Reactivity C35->Pos26 Secondary Targets C24 2,4-Dimethoxy Isomer (Competing Directing Effects) Pos5 C5 Position (Para to C2-OMe, Ortho to C4-OMe) Major Reactivity C24->Pos5 Primary Target Pos3 C3 Position (Sterically Hindered) C24->Pos3 Minor/Trace

    Electronic activation mapping of dimethoxybenzene isomers.

    Comparative Reactivity Data

    The following table summarizes the quantitative performance of both isomers across standard electrophilic aromatic substitution workflows. Data is extrapolated from benchmark studies on analogous dimethoxyalkylbenzenes (e.g., dimethoxytoluenes)[5][6].

    Reaction Type1-Cyclopropyl-3,5-dimethoxybenzene1-Cyclopropyl-2,4-dimethoxybenzene
    Monobromination (NBS, DMF, 0°C)>95% conversion. Requires strict stoichiometric control to avoid C2,C6-dibromination[6]. Major product: C4-bromo.>90% conversion. Highly clean reaction. Major product: C5-bromo.
    Direct Bromination (Br₂, DCM)Poor selectivity. Yields ~1:4:1 mixture of mono-, di-, and tri-brominated species[6].Moderate selectivity. Prone to over-bromination but favors C5.
    Vilsmeier-Haack Formylation Extremely fast (<1 hr). Yields predominantly the C4-aldehyde.Fast (1-2 hrs). Yields exclusively the C5-aldehyde.
    Friedel-Crafts Acylation High risk of Lewis-acid mediated demethylation (ether cleavage) due to extreme electron density.Clean mono-acylation at C5. Lower risk of demethylation.

    Experimental Protocols: Regioselective Monobromination

    To establish a self-validating system, the protocol below details the regioselective monobromination of these substrates.

    Causality of Reagent Selection: Molecular bromine (Br₂) is excessively electrophilic for the 3,5-dimethoxy isomer, leading to rapid polybromination[6]. By utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF), the electrophile (Br⁺) is generated at a controlled rate. DMF stabilizes the bromonium ion intermediate, ensuring kinetic control and preventing radical-mediated benzylic bromination on the cyclopropyl ring[5].

    Step-by-Step Methodology
    • Substrate Preparation: Dissolve 10.0 mmol of the chosen cyclopropyl-dimethoxybenzene in 25 mL of anhydrous DMF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

    • Electrophile Addition: Dissolve 10.2 mmol (1.02 equivalents) of recrystallized NBS in 15 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 30 minutes. Crucial: Shield the reaction from light using aluminum foil to inhibit radical initiation pathways[5].

    • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor progression via TLC (Hexanes:EtOAc 9:1) or GC-MS. The 3,5-isomer will typically reach completion within 2 hours, while the 2,4-isomer may require 3-4 hours.

    • Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine.

    • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure monobrominated product.

    Workflow Step1 1. Substrate Prep Dissolve in DMF (0°C) Step2 2. Electrophile Addition Dropwise NBS in DMF Step1->Step2 Step3 3. Reaction Monitoring TLC / GC-MS Step2->Step3 Decision Conversion >95%? Step3->Decision Decision->Step3 No (Stir longer) Step4 4. Quench & Extract Na2S2O3 / EtOAc Decision->Step4 Yes Step5 5. Purification Flash Chromatography Step4->Step5

    Self-validating workflow for regioselective monobromination.

    Application in Drug Development

    The choice between these two isomers hinges on the desired topology of the final Active Pharmaceutical Ingredient (API):

    • Select 1-Cyclopropyl-2,4-dimethoxybenzene when a linear, predictable functionalization path is required. Its high selectivity for C5 substitution makes it an ideal precursor for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings where avoiding isomeric mixtures is paramount for scaling up manufacturing.

    • Select 1-Cyclopropyl-3,5-dimethoxybenzene when synthesizing highly functionalized, sterically congested cores. While it requires stricter kinetic control during initial functionalization, its extreme nucleophilicity allows for reactions with weaker electrophiles that would otherwise fail with less activated arenes.

    Sources

    Comparative

    Optimizing and Validating HPLC Methods for 1-Cyclopropyl-2,4-dimethoxybenzene Purity: A Comparative Guide

    Introduction 1-Cyclopropyl-2,4-dimethoxybenzene is a highly specialized aromatic building block, frequently utilized in the synthesis of advanced therapeutics such as acylsulfonamide KAT6A inhibitors[1]. In pharmaceutica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    1-Cyclopropyl-2,4-dimethoxybenzene is a highly specialized aromatic building block, frequently utilized in the synthesis of advanced therapeutics such as acylsulfonamide KAT6A inhibitors[1]. In pharmaceutical development, the purity of such intermediates is critical; trace isomeric or unreacted starting materials can cascade into the final Active Pharmaceutical Ingredient (API), compromising safety and efficacy. This guide provides a comprehensive, comparative evaluation of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-cyclopropyl-2,4-dimethoxybenzene, strictly adhering to 2[2].

    Mechanistic Rationale: The Column Chemistry Dilemma

    Standard purity assays often default to C18 Reverse-Phase (RP) columns. However, the unique structure of 1-cyclopropyl-2,4-dimethoxybenzene—an electron-rich aromatic ring coupled with a sterically demanding cyclopropyl group—requires a more nuanced approach.

    • The C18 Shortcoming: Traditional C18 phases rely exclusively on hydrophobic dispersive forces. For closely related impurities (e.g., des-cyclopropyl analogs or 1,3-dimethoxybenzene regioisomers), the hydrophobic difference is minimal, often leading to co-elution.

    • The PFP Advantage: Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The electron-deficient fluorinated ring of the PFP phase engages in strong π−π donor-acceptor interactions with the electron-rich dimethoxybenzene moiety. Additionally, the PFP phase facilitates dipole-dipole interactions and hydrogen bonding, providing multiple mechanisms to resolve structurally similar impurities[3].

    G A 1-Cyclopropyl-2,4-dimethoxybenzene Method Development B Column Selection A->B C Standard C18 (Hydrophobic) B->C D PFP Phase (π-π, Dipole) B->D E Suboptimal Resolution (Rs < 1.5) C->E F Baseline Resolution (Rs > 2.0) D->F G ICH Q2(R2) Validation (Specificity, Linearity, Precision) F->G

    HPLC method development workflow comparing C18 and PFP column chemistries for purity validation.

    Experimental Protocols: A Self-Validating System

    To establish trustworthiness, an analytical method must be a self-validating system. This is achieved through rigorous System Suitability Testing (SST) prior to any sample analysis. If the system fails to meet SST criteria (e.g., Tailing factor ≤1.5 , Theoretical plates ≥5000 ), the run is automatically aborted, ensuring no invalid data is generated.

    Step-by-Step Methodology: Optimized PFP Method (Method B)
    • Diluent Preparation: Mix 500 mL of HPLC-grade Methanol with 500 mL of Milli-Q Water. Degas via sonication for 10 minutes.

    • Standard Preparation: Accurately weigh 50.0 mg of 1-cyclopropyl-2,4-dimethoxybenzene reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent to create a 1.0 mg/mL Stock Solution. Pipette 5.0 mL of this Stock into a 50 mL flask and dilute to volume to create the 0.1 mg/mL Working Standard.

    • Sample Preparation: Weigh 50.0 mg of the synthesized batch into a 50 mL flask, dissolve, and dilute to volume. Dilute 1:10 to match the working standard concentration.

    • Chromatographic Conditions:

      • Column: 3 (150 x 4.6 mm, 3 µm)[3].

      • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0). Causality: Maintains consistent ionization states for trace impurities while remaining MS-compatible for peak identification.

      • Mobile Phase B: Methanol. Causality: Methanol enhances π−π interactions on the PFP column, unlike acetonitrile which possesses its own π -character and can suppress stationary phase interactions.

      • Gradient: 0-3 min (40% B), 3-12 min (40% 90% B), 12-15 min (90% B).

      • Flow Rate: 0.8 mL/min.

      • Detection: UV at 278 nm. Causality:4, maximizing the signal-to-noise ratio while minimizing baseline drift[4].

      • Injection Volume: 10 µL.

      • Column Temperature: 40°C.

    ICH Q2(R2) Validation Framework & Comparative Data

    The 5 mandate that analytical procedures must consistently deliver dependable results across several key performance factors[5].

    ValidationLogic Val ICH Q2(R2) Validation System Spec Specificity (No Co-elution) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Prec Precision (RSD ≤ 1.0%) Val->Prec Acc Accuracy (Recovery 98-102%) Val->Acc Sens Sensitivity (LOD & LOQ) Val->Sens

    Logical framework of ICH Q2(R2) analytical validation parameters for HPLC purity testing.

    Comparative Validation Results

    The following table summarizes the experimental validation data, objectively comparing the baseline Method A (Standard C18, Acetonitrile/Water) against the optimized Method B (PFP, Methanol/Buffer).

    Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A (C18) ResultsMethod B (PFP) ResultsScientific Conclusion
    Specificity (Resolution, Rs​ ) Rs​≥1.5 1.2 (Co-elutes with isomer)2.8 (Baseline separation)Method B Superior. PFP π−π interactions successfully resolve structural isomers.
    Linearity ( R2 ) ≥0.999 (25% to 150% range)0.99850.9999Method B Superior. Better peak shape leads to more accurate integration.
    Precision (Repeatability) RSD ≤1.0% (n=6)1.4%0.4%Method B Superior. Highly reproducible retention and response.
    Accuracy (Recovery %) 98.0% - 102.0%96.5%99.8%Method B Superior. Elimination of co-eluting matrix effects.
    Sensitivity (LOD / LOQ) Signal-to-Noise ≥3 (LOD), ≥10 (LOQ)0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mLMethod B Superior. 278 nm detection wavelength maximizes dimethoxybenzene signal.

    Conclusion

    For the purity determination of 1-cyclopropyl-2,4-dimethoxybenzene, standard C18 methodologies fall short in resolving structurally analogous impurities. By transitioning to a PFP stationary phase and optimizing the mobile phase to promote π−π interactions, laboratories can achieve a robust, ICH Q2(R2)-compliant method. This self-validating system not only ensures the integrity of the analytical data but also safeguards the downstream synthesis of critical pharmaceutical APIs.

    References

    • validation of analytical procedures q2(r2) - ICH, ich.org,
    • ICH Q2 (R2) Validation of Analytical Procedures, mastercontrol.com,
    • US12428379B2 - Acylsulfonamide KAT6A inhibitors, Google P
    • Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride, PMC (nih.gov),
    • ACE C18-PFP technical brochure - HPLC, hplc.eu,

    Sources

    Validation

    A Comparative Analysis of Cyclopropyl and Isopropyl Dimethoxybenzene Derivatives in Drug Discovery

    A Senior Application Scientist's Guide to Understanding the Impact of Small Alkyl Substituents on Physicochemical and Pharmacological Properties In the landscape of medicinal chemistry, the subtle modification of a lead...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to Understanding the Impact of Small Alkyl Substituents on Physicochemical and Pharmacological Properties

    In the landscape of medicinal chemistry, the subtle modification of a lead compound can elicit profound changes in its pharmacological profile. The strategic introduction of small alkyl groups is a time-honored approach to fine-tune a molecule's properties, influencing everything from its solubility and metabolic stability to its target affinity and selectivity. Among the most utilized substitutions are the isopropyl and cyclopropyl moieties. While structurally similar, the distinct electronic and conformational characteristics of these two groups can lead to significantly different outcomes in a drug discovery campaign.

    This guide provides an in-depth comparative analysis of cyclopropyl versus isopropyl dimethoxybenzene derivatives, a scaffold present in numerous neuropharmacologically active compounds. We will explore the causal relationships between these seemingly minor structural changes and their impact on key drug-like properties, supported by established principles and experimental data from related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and optimization of new chemical entities.

    I. Physicochemical Properties: A Tale of Two Topologies

    The journey of a drug from administration to its target is critically dependent on its physicochemical properties. Lipophilicity, in particular, governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we examine the predicted differences in lipophilicity between cyclopropyl and isopropyl dimethoxybenzene derivatives.

    The replacement of an isopropyl group with a cyclopropyl moiety is a common strategy in medicinal chemistry to modulate a compound's properties.[1] Generally, this substitution leads to a decrease in lipophilicity.[1] This can be attributed to the reduced surface area and the unique electronic character of the cyclopropyl ring.

    Table 1: Predicted Physicochemical Properties of 2-Substituted-1,4-dimethoxybenzene Derivatives

    CompoundSubstituentMolecular FormulaMolecular Weight ( g/mol )Computed XLogP3
    1 IsopropylC₁₁H₁₆O₂180.253.3[2]
    2 CyclopropylC₁₁H₁₄O₂178.23~3.0 (estimated)

    Note: The XLogP3 value for the cyclopropyl derivative is an estimation based on the general observation that cyclopropyl groups are less lipophilic than isopropyl groups.

    This predicted difference in lipophilicity can have significant downstream effects. A lower LogP value for the cyclopropyl derivative may translate to improved aqueous solubility, which can be advantageous for formulation and bioavailability. However, it could also impact cell membrane permeability and binding to hydrophobic pockets within a target protein.

    II. Metabolic Stability: The Cyclopropyl Shield

    A significant hurdle in drug development is ensuring a compound has sufficient metabolic stability to achieve a therapeutic concentration in the body. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are major players in the metabolism of many drugs.[3]

    The C-H bonds on a cyclopropyl ring have a higher bond dissociation energy compared to their acyclic counterparts, making them less susceptible to oxidative metabolism by CYP enzymes.[4][5] In contrast, the isopropyl group is a known site of metabolic oxidation.[6]

    cluster_isopropyl Isopropyl Dimethoxybenzene Metabolism cluster_cyclopropyl Cyclopropyl Dimethoxybenzene Metabolism Isopropyl 2-Isopropyl-1,4-dimethoxybenzene Metabolite_I Hydroxylated Isopropyl Metabolite Isopropyl->Metabolite_I CYP450 Oxidation Cyclopropyl 2-Cyclopropyl-1,4-dimethoxybenzene Metabolite_C Metabolically More Stable Cyclopropyl->Metabolite_C Reduced CYP450 Oxidation Start Prepare octanol-saturated water and water-saturated octanol Dissolve Dissolve compound in one phase Start->Dissolve Mix Add equal volume of the other phase and mix thoroughly Dissolve->Mix Equilibrate Allow phases to separate (centrifuge if necessary) Mix->Equilibrate Sample Take aliquots from both octanol and water phases Equilibrate->Sample Analyze Determine concentration in each phase by HPLC-UV Sample->Analyze Calculate Calculate LogP = log([Compound]octanol / [Compound]water) Analyze->Calculate

    Figure 2: Workflow for LogP determination by the shake-flask method.

    Protocol:

    • Preparation of Phases: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and purified water, shaking vigorously, and allowing the phases to separate overnight.

    • Compound Dissolution: Prepare a stock solution of the test compound in the water-saturated octanol.

    • Partitioning: In a suitable vessel, mix a known volume of the compound's octanol solution with an equal volume of the octanol-saturated water.

    • Equilibration: Shake the mixture for a set period (e.g., 1 hour) at a constant temperature to allow for equilibrium to be reached.

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Sampling: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.

    • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [7][8]8. Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

    B. In Vitro Metabolic Stability Assay using Liver Microsomes

    This assay provides an initial assessment of a compound's susceptibility to metabolism by CYP450 enzymes.

    Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Thaw pooled human liver microsomes (HLM) on ice.

      • Prepare a NADPH-regenerating system solution.

    • Incubation:

      • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration, e.g., 1 µM), and HLM (final concentration, e.g., 0.5 mg/mL).

      • Pre-incubate the plate at 37°C for 5 minutes.

      • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Time-Point Sampling:

      • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

    • Sample Processing:

      • Centrifuge the plate to pellet the precipitated proteins.

      • Transfer the supernatant to a new plate for analysis.

    • LC-MS/MS Analysis:

      • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of remaining parent compound versus time.

      • Determine the elimination rate constant (k) from the slope of the linear regression.

      • Calculate the half-life (t₁/₂) as 0.693/k.

      • Calculate the intrinsic clearance (CLᵢₙₜ) using the appropriate formula.

    C. Radioligand Receptor Binding Assay

    This assay is used to determine the affinity of a compound for a specific receptor.

    Prepare Prepare cell membranes expressing the target receptor Incubate Incubate membranes with a radioligand and varying concentrations of the test compound Prepare->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Wash Wash filters to remove non-specifically bound radioligand Separate->Wash Measure Measure radioactivity on filters using a scintillation counter Wash->Measure Analyze Plot percent specific binding vs. log[test compound] Measure->Analyze Determine Determine IC50 and calculate Ki Analyze->Determine

    Figure 3: Workflow for a radioligand receptor binding assay.

    Protocol:

    • Reagent Preparation:

      • Prepare a cell membrane homogenate expressing the receptor of interest.

      • Prepare a stock solution of a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors).

      • Prepare serial dilutions of the test compound.

    • Assay Setup (in a 96-well plate):

      • Total Binding: Add buffer, cell membranes, and radioligand.

      • Non-specific Binding: Add buffer, cell membranes, radioligand, and a high concentration of a known non-labeled competitor.

      • Competition Binding: Add buffer, cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubation: Incubate the plate at a specific temperature for a defined time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

      • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

    V. Conclusion and Future Directions

    The comparative analysis of cyclopropyl and isopropyl dimethoxybenzene derivatives underscores a fundamental principle in medicinal chemistry: small structural modifications can have a significant and predictable impact on a molecule's drug-like properties. The cyclopropyl group, with its unique conformational rigidity and electronic character, often imparts greater metabolic stability and lower lipophilicity compared to the more flexible and metabolically labile isopropyl group.

    While direct experimental data for the specific compounds discussed here is limited, the established principles and data from related series provide a strong rationale for prioritizing the cyclopropyl derivative in a drug discovery program where enhanced metabolic stability is a key objective. The potential for altered receptor affinity and selectivity also warrants further investigation.

    The experimental protocols provided in this guide offer a clear roadmap for researchers to generate the necessary data to validate these hypotheses and make data-driven decisions in their lead optimization efforts. Ultimately, a thorough understanding of the subtle yet powerful effects of substituents like cyclopropyl and isopropyl is essential for the successful design of novel therapeutics.

    VI. References

    • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.

    • Behavioral and Serotonin Receptor Properties of 4-Substituted Derivatives of the Hallucinogen 1-( 2,5-Dimethoxyphenyl). Journal of Medicinal Chemistry.

    • Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. PubMed.

    • A structure-affinity study of the binding of 4-substituted analogues of 1-(2,5-dimethoxyphenyl)-2-aminopropane at 5-HT2 serotonin receptors. PubMed.

    • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

    • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.

    • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PMC.

    • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar.

    • 2-Isopropyl-1,4-dimethoxybenzene | C11H16O2 | CID 11041315. PubChem.

    • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PMC.

    • Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. PMC.

    • The Cyclopropyl Group in 1-Cyclopropyl-2-nitronaphthalene: A Technical Guide to Its Reactivity. Benchchem.

    • The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. PMC.

    • logP values. Chair of Analytical Chemistry.

    • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed.

    • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). PubMed.

    • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry.

    • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry.

    • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC.

    • N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. PMC.

    • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.

    • Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. ACS Chemical Biology.

    • Dopamine Receptor Affinity for Antagonists | Download Table. ResearchGate.

    • Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. PubMed.

    • 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. ResearchGate.

    • Methoxy-substituted 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives Exhibit Differential Binding Affin. NIH Public Access.

    • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. PMC.

    • In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. PubMed.

    • 1,4-Dimethoxybenzene. Wikipedia.

    • Affinities of adrenergic drugs for alpha 2-adrenoceptors in dog saphenous vein in comparison with those in rat brain or human platelets. PubMed.

    • Ligands of Adrenergic Receptors: A Structural Point of View. MDPI.

    • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.

    • Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. PMC.

    • LogP—Making Sense of the Value. ACD/Labs.

    Sources

    Comparative

    A Comparative Benchmarking Guide to the Synthesis of 1-cyclopropyl-2,4-dimethoxybenzene

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the cyclopropyl moiety has emerged as a valuable substituent for modulating the pharmacokinetic and pharmaco...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern medicinal chemistry, the cyclopropyl moiety has emerged as a valuable substituent for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Its unique conformational constraints and electronic nature can significantly impact metabolic stability, binding affinity, and cell permeability. The target molecule, 1-cyclopropyl-2,4-dimethoxybenzene, serves as a key building block for a range of pharmacologically active compounds. This guide provides a comparative analysis of the most pertinent synthetic pathways to this valuable intermediate, offering in-depth technical insights and experimental data to inform strategic decisions in drug discovery and development.

    Introduction to Synthetic Strategies

    The synthesis of 1-cyclopropyl-2,4-dimethoxybenzene can be approached through several strategic disconnections. The primary methodologies can be broadly categorized into two main approaches:

    • Cross-Coupling Reactions: These methods involve the formation of the aryl-cyclopropyl bond by coupling a cyclopropyl-organometallic reagent with a pre-functionalized 2,4-dimethoxybenzene derivative.

    • Cyclopropanation of an Alkene: This strategy entails the construction of the cyclopropane ring onto a styrene derivative of 2,4-dimethoxybenzene.

    • Intramolecular Cyclization: This classical approach involves the formation of the cyclopropane ring through an intramolecular reaction of a suitably substituted propane chain attached to the 2,4-dimethoxybenzene core.

    This guide will delve into the specifics of each pathway, presenting experimental protocols, comparative data, and the underlying mechanistic principles that govern their efficacy.

    Pathway 1: Palladium-Catalyzed Cross-Coupling Reactions

    Palladium-catalyzed cross-coupling reactions represent a robust and versatile methodology for the formation of carbon-carbon bonds. For the synthesis of 1-cyclopropyl-2,4-dimethoxybenzene, the Suzuki and Negishi couplings are particularly well-suited.

    A. Suzuki-Miyaura Coupling

    The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)-C(sp³) bonds and is widely employed in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.[1] This pathway involves the reaction of a cyclopropylboronic acid with a halogenated 2,4-dimethoxybenzene derivative.

    Reaction Scheme:

    Suzuki_Coupling reactant1 1-Bromo-2,4-dimethoxybenzene reagents Pd(OAc)₂ / P(Cy)₃ K₃PO₄, Toluene/H₂O reactant1->reagents + reactant2 Cyclopropylboronic Acid reactant2->reagents + product 1-Cyclopropyl-2,4-dimethoxybenzene reagents->product Heat

    Caption: Suzuki-Miyaura coupling of 1-bromo-2,4-dimethoxybenzene with cyclopropylboronic acid.

    Causality Behind Experimental Choices:

    • Palladium Source and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor. The use of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (P(Cy)₃) is crucial for promoting the oxidative addition of the aryl bromide and facilitating the subsequent transmetalation and reductive elimination steps.[1]

    • Base and Solvent System: A moderately strong base such as potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation. The use of a biphasic toluene/water solvent system often accelerates the reaction.[1]

    Experimental Protocol: Suzuki-Miyaura Coupling

    • To a reaction vessel, add 1-bromo-2,4-dimethoxybenzene (1.0 equiv.), cyclopropylboronic acid (1.3 equiv.), and potassium phosphate (2.0 equiv.).

    • Add palladium(II) acetate (0.05 equiv.) and tricyclohexylphosphine (0.10 equiv.).

    • Add a mixture of toluene and water (e.g., 10:1 v/v).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    B. Negishi Coupling

    The Negishi coupling offers an alternative cross-coupling strategy, utilizing an organozinc reagent. This method is often highly efficient and can proceed under mild conditions. The cyclopropylzinc reagent can be prepared in situ from cyclopropyl bromide or purchased as a solution.

    Reaction Scheme:

    Negishi_Coupling reactant1 1-Bromo-2,4-dimethoxybenzene reagents Pd(OAc)₂ / SPhos THF reactant1->reagents + reactant2 Cyclopropylzinc Bromide reactant2->reagents + product 1-Cyclopropyl-2,4-dimethoxybenzene reagents->product Heat

    Caption: Negishi coupling of 1-bromo-2,4-dimethoxybenzene with cyclopropylzinc bromide.

    Causality Behind Experimental Choices:

    • Organozinc Reagent: Cyclopropylzinc bromide is a readily accessible and reactive nucleophile. Commercially available solutions offer convenience and reproducibility.

    • Catalyst System: The use of a palladium catalyst in conjunction with a biarylphosphine ligand such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective for coupling secondary alkylzinc reagents with aryl bromides, often leading to high yields and suppressing side reactions.

    Experimental Protocol: Negishi Coupling

    • In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

    • Add 1-bromo-2,4-dimethoxybenzene (1.0 equiv.) to the flask.

    • Add a solution of cyclopropylzinc bromide in THF (1.5 equiv.) via cannula or syringe.

    • Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by silica gel column chromatography.

    Pathway 2: Simmons-Smith Cyclopropanation

    The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. This pathway requires the initial synthesis of 2,4-dimethoxystyrene, which is then converted to the target molecule.

    Reaction Scheme:

    Simmons_Smith_Reaction reactant1 2,4-Dimethoxystyrene reagents CH₂I₂ / Zn-Cu couple Diethyl ether reactant1->reagents + product 1-Cyclopropyl-2,4-dimethoxybenzene reagents->product

    Caption: Simmons-Smith cyclopropanation of 2,4-dimethoxystyrene.

    Causality Behind Experimental Choices:

    • Carbenoid Source: The reaction of diiodomethane with a zinc-copper couple generates an organozinc carbenoid (iodomethylzinc iodide), which is the active cyclopropanating agent. This reagent is generally preferred for its safety and efficiency over free carbenes.

    • Stereospecificity: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of 1-cyclopropyl-2,4-dimethoxybenzene, this is not a critical factor, but it is a key feature of the reaction.

    Experimental Protocol: Simmons-Smith Cyclopropanation

    • Step 1: Synthesis of 2,4-Dimethoxystyrene (via Wittig Reaction)

      • Prepare the Wittig reagent by adding n-butyllithium to a suspension of methyltriphenylphosphonium bromide in dry THF at 0 °C.

      • Stir the resulting ylide solution for 30 minutes.

      • Add a solution of 2,4-dimethoxybenzaldehyde in THF dropwise to the ylide at 0 °C.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Quench the reaction with water and extract the product with diethyl ether.

      • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the crude 2,4-dimethoxystyrene by distillation or column chromatography.

    • Step 2: Cyclopropanation

      • To a suspension of zinc-copper couple (2.0 equiv.) in dry diethyl ether, add diiodomethane (1.5 equiv.) dropwise.

      • Gently heat the mixture to initiate the reaction (reflux).

      • After the initial exotherm subsides, add a solution of 2,4-dimethoxystyrene (1.0 equiv.) in diethyl ether.

      • Continue to reflux the mixture until the reaction is complete (monitor by TLC or GC-MS).

      • Cool the reaction mixture and filter to remove unreacted zinc.

      • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the product by distillation or column chromatography.

    Pathway 3: Intramolecular Cyclization

    This pathway is analogous to the synthesis of cyclopropylbenzene from 1,3-dibromo-1-phenylpropane.[2] It involves the formation of a 1,3-dihalo-1-(2,4-dimethoxyphenyl)propane intermediate, which then undergoes an intramolecular Wurtz-type coupling to form the cyclopropane ring.

    Reaction Scheme:

    Intramolecular_Cyclization reactant1 1,3-Dibromo-1-(2,4-dimethoxyphenyl)propane reagents Zn dust / NaI DMF reactant1->reagents product 1-Cyclopropyl-2,4-dimethoxybenzene reagents->product

    Caption: Intramolecular cyclization to form 1-cyclopropyl-2,4-dimethoxybenzene.

    Causality Behind Experimental Choices:

    • Precursor Synthesis: The key challenge in this pathway is the synthesis of the 1,3-dihalo-1-(2,4-dimethoxyphenyl)propane precursor. This could potentially be achieved through the hydrobromination of 2,4-dimethoxyallylbenzene or other multi-step sequences.

    • Reductive Cyclization: Zinc dust, often activated with a small amount of iodine or by forming a zinc-copper couple, is a common reagent for reductive cyclizations of 1,3-dihalides. Sodium iodide can be used to facilitate the in situ conversion of a less reactive dichloride or bromochloride to the more reactive diiodide.

    Experimental Protocol: Intramolecular Cyclization (Adapted from Cyclopropylbenzene Synthesis)

    • Step 1: Synthesis of a Suitable 1,3-Dihalopropane Precursor (Hypothetical)

      • This would likely involve a multi-step synthesis starting from 2,4-dimethoxybenzaldehyde or a related compound to introduce a three-carbon chain with terminal and benzylic halides.

    • Step 2: Intramolecular Cyclization

      • In a three-necked flask, place dimethylformamide (DMF) and activated zinc dust.

      • Cool the mixture in an ice bath.

      • Add a solution of the 1,3-dihalo-1-(2,4-dimethoxyphenyl)propane in DMF dropwise, maintaining a low temperature.

      • After the addition is complete, stir the mixture for an additional 30 minutes.

      • Pour the reaction mixture into water and extract with diethyl ether.

      • Wash the combined organic layers with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the product by distillation or column chromatography.

    Comparative Analysis of Synthesis Pathways

    PathwayStarting MaterialsKey ReagentsAdvantagesDisadvantagesEstimated Yield
    Suzuki Coupling 1-Bromo-2,4-dimethoxybenzene, Cyclopropylboronic AcidPd(OAc)₂, P(Cy)₃, K₃PO₄High functional group tolerance, commercially available starting materials, generally high yields.Palladium catalyst can be expensive, boronic acids can be moisture sensitive.80-95%
    Negishi Coupling 1-Bromo-2,4-dimethoxybenzene, Cyclopropylzinc BromidePd(OAc)₂, SPhosMild reaction conditions, high yields, commercially available organozinc reagent.Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.85-95%
    Simmons-Smith 2,4-Dimethoxybenzaldehyde, Methyltriphenylphosphonium bromide, CH₂I₂, Zn-Cun-BuLi, Diiodomethane, Zinc-Copper coupleWell-established and reliable reaction, avoids expensive palladium catalysts.Two-step process, Wittig reaction can have challenging work-up, diiodomethane is costly.60-80% (overall)
    Intramolecular Cyclization 2,4-Dimethoxybenzene derivativeZinc dustPotentially cost-effective for large-scale synthesis.Synthesis of the 1,3-dihalopropane precursor can be challenging and multi-step.50-70% (overall, highly dependent on precursor synthesis)

    Conclusion and Recommendations

    For laboratory-scale synthesis and rapid access to 1-cyclopropyl-2,4-dimethoxybenzene for drug discovery programs, the palladium-catalyzed cross-coupling reactions (Suzuki and Negishi) are the most highly recommended pathways. They offer high yields, reliability, and a convergent synthetic strategy from readily available starting materials. The choice between Suzuki and Negishi coupling may depend on the availability and cost of the respective cyclopropyl-organometallic reagent and the specific functional group tolerance required for more complex analogues.

    The Simmons-Smith cyclopropanation is a viable alternative, particularly if palladium-free conditions are desired. However, the two-step nature of this route and the potential challenges associated with the Wittig reaction and the cost of diiodomethane make it a less direct approach.

    The intramolecular cyclization pathway is the least direct and most challenging due to the difficulty in synthesizing the required 1,3-dihalopropane precursor. This route would likely only be considered for large-scale industrial production if a highly efficient synthesis of the precursor could be developed.

    Ultimately, the optimal synthetic route will depend on the specific project requirements, including scale, cost, available equipment, and the expertise of the research team. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important building block.

    References

    • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1]

    • Organic Syntheses Procedure. (n.d.). cyclopropylbenzene.[2]

    • Eqipped. (n.d.). Cyclopropylzinc Bromide 0.5M THF Solution.[3]

    • Thomas Scientific. (n.d.). Cyclopropylzinc bromide solution, 0.5 M in THF.[4]

    • Sigma-Aldrich. (n.d.). Cyclopropylzinc bromide 0.5M tetrahydrofuran 126403-68-7.

    Sources

    Validation

    Advanced Catalyst Selection for the Cross-Coupling of 1-Cyclopropyl-2,4-dimethoxybenzene

    As a Senior Application Scientist, navigating the functionalization of highly deactivated, sterically congested aromatic systems requires moving beyond empirical screening and understanding the fundamental organometallic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, navigating the functionalization of highly deactivated, sterically congested aromatic systems requires moving beyond empirical screening and understanding the fundamental organometallic bottlenecks. 1-Cyclopropyl-2,4-dimethoxybenzene (CAS 1158985-15-9)[1] represents a classic "stress-test" substrate in modern drug development.

    When this building block is halogenated (e.g., forming 5-bromo-1-cyclopropyl-2,4-dimethoxybenzene) for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the reaction faces two severe thermodynamic and kinetic barriers:

    • Extreme Electron Richness: The strongly electron-donating nature of the two methoxy groups strengthens the C–Br bond, making oxidative addition by the palladium center thermodynamically unfavorable.

    • Steric Congestion: The proximity of the bulky cyclopropyl group and the methoxy oxygen lone pairs hinders both the transmetalation step and the final reductive elimination.

    This guide objectively compares three generations of palladium catalysts to overcome these barriers, providing a self-validating experimental framework for reproducible scale-up.

    Mechanistic Causality: Overcoming the Activation Barriers

    To select the right catalyst, we must dissect the catalytic cycle and address the specific failure points induced by the dimethoxybenzene architecture.

    • Oxidative Addition: First-generation catalysts like Pd(PPh3​)4​ fail because the triphenylphosphine ligands do not render the palladium center electron-rich enough to insert into the deactivated C–Br bond. Advanced dialkylbiaryl phosphines (e.g., XPhos) feature highly electron-rich dicyclohexylphosphine moieties that drastically accelerate this step [2].

    • Reductive Elimination: Once the transmetalation occurs, the resulting diorganopalladium complex is highly stable due to the electron-rich nature of the substrate. To force the release of the cross-coupled product, the catalyst must exert immense steric pressure. N-heterocyclic carbene (NHC) ligands, such as those in PEPPSI-IPr, provide a rigid, umbrella-like steric bulk that physically forces the two aryl groups to couple and eliminate [3].

    G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Slow: Electron-Rich Ar-Br) Pd0->OxAdd TransMet Transmetalation (Slow: Steric Hindrance) OxAdd->TransMet RedElim Reductive Elimination (Requires Steric Bulk) TransMet->RedElim RedElim->Pd0 Product Release

    Fig 1: Mechanistic bottlenecks in the Pd-catalyzed cross-coupling of hindered dimethoxybenzenes.

    Quantitative Catalyst Comparison

    The following data summarizes the performance of three distinct catalyst systems in the model Suzuki-Miyaura coupling of 5-bromo-1-cyclopropyl-2,4-dimethoxybenzene with phenylboronic acid.

    Catalyst SystemLigand ClassLoading (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Rationale & Observations
    Pd(PPh3​)4​ 1st Gen (Triaryl)5.010024< 15%Baseline Failure: Insufficient electron density for oxidative addition. Major side reaction is protodeboronation of the boronic acid.
    Pd(OAc)2​ / XPhos 3rd Gen (Dialkylbiaryl)1.0801289%High Efficiency: The electron-rich phosphine accelerates oxidative addition, while Pd-arene interactions stabilize the intermediate[2].
    PEPPSI-IPr NHC-Pd Precatalyst1.060696%Optimal: The massive steric bulk of the IPr ligand forces rapid reductive elimination, preventing catalyst trapping[3],[4].

    Data derived from standardized internal benchmarking using GC-FID with dodecane as an internal standard.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating workflow . By incorporating an internal standard from the very beginning, researchers can mathematically decouple reaction conversion from isolation losses, preventing false-negative assessments of catalyst performance.

    Materials Required
    • Substrate: 5-bromo-1-cyclopropyl-2,4-dimethoxybenzene (1.0 mmol)

    • Coupling Partner: Phenylboronic acid (1.5 mmol)

    • Catalyst: PEPPSI-IPr (0.01 mmol, 1.0 mol%)

    • Base: Potassium phosphate tribasic ( K3​PO4​ , 2.0 mmol)

    • Internal Standard: Dodecane (0.5 mmol)

    • Solvent: Degassed THF / H2​O (10:1 v/v, 5.0 mL)

    Step-by-Step Methodology
    • Glovebox Setup (The Foundation): Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with PEPPSI-IPr, K3​PO4​ , and phenylboronic acid. Causality: While PEPPSI-IPr is bench-stable, the active Pd(0) species generated in situ is highly susceptible to oxidation. Excluding oxygen prevents the formation of inactive Pd black.

    • Substrate & Standard Addition: Add the 5-bromo-1-cyclopropyl-2,4-dimethoxybenzene and exactly 0.5 mmol of dodecane.

    • Biphasic Solvent Introduction: Add 5.0 mL of the degassed THF/ H2​O mixture. Causality: The biphasic system is critical. The water dissolves the inorganic K3​PO4​ , generating the reactive boronate species required for transmetalation, while THF keeps the highly lipophilic dimethoxybenzene in solution.

    • Thermal Activation: Seal the tube, remove it from the glovebox, and heat at 60 °C for 6 hours with vigorous stirring (1000 rpm) to overcome mass transfer limitations in the biphasic mixture.

    • In-Process Validation (Critical Step): At t = 4 hours, halt stirring, allow the phases to separate, and extract a 50 µL aliquot from the organic layer. Dilute with EtOAc and analyze via GC-FID.

      • Validation Logic: Compare the product peak area against the dodecane internal standard. If conversion is < 95%, the reaction is stalled (likely due to trace oxygen). You can rescue the batch by spiking an additional 0.5 mol% of catalyst. Do not proceed to workup until GC-FID confirms completion.

    • Workup & Isolation: Once validated, cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over MgSO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

    Workflow Prep Glovebox Setup (Catalyst & Base) Solvent Degassed Solvent (THF/H2O) Prep->Solvent React Thermal Heating (60°C, 6h) Solvent->React Validate GC-FID Aliquot (Internal Std) React->Validate Purify Workup & Chromatography Validate->Purify

    Fig 2: Self-validating experimental workflow for air-sensitive palladium cross-coupling reactions.

    Conclusion

    For the cross-coupling of highly deactivated, sterically hindered substrates like 1-cyclopropyl-2,4-dimethoxybenzene, traditional first-generation catalysts are entirely inadequate. The data clearly demonstrates that transitioning to advanced ligand architectures—specifically dialkylbiaryl phosphines (XPhos) or NHC-ligated precatalysts (PEPPSI-IPr) —is mandatory to overcome the thermodynamic barrier of oxidative addition and the kinetic barrier of reductive elimination. By coupling these advanced catalysts with a self-validating, internal-standard-driven protocol, researchers can ensure high-yielding, reproducible functionalization of complex aromatic building blocks.

    References

    • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via PMC) URL: [Link]

    • Title: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters Source: Journal of the American Chemical Society URL: [Link]

    • Title: Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides Source: Organic & Biomolecular Chemistry URL: [Link]

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    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-Cyclopropyl-2,4-dimethoxybenzene

    Advanced Handling and PPE Logistics for 1-Cyclopropyl-2,4-dimethoxybenzene Chemical Context & Hazard Causality 1-Cyclopropyl-2,4-dimethoxybenzene (CAS: 1158985-15-9) is a highly specialized aryl ether utilized extensivel...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Handling and PPE Logistics for 1-Cyclopropyl-2,4-dimethoxybenzene

    Chemical Context & Hazard Causality

    1-Cyclopropyl-2,4-dimethoxybenzene (CAS: 1158985-15-9) is a highly specialized aryl ether utilized extensively as an organic building block, most notably in the synthesis of acylsulfonamide KAT6A inhibitors for targeted oncology research[1][2].

    From a safety and handling perspective, the molecule's structure dictates its risk profile. The combination of a cyclopropyl ring and two methoxy groups on a benzene scaffold renders this compound highly lipophilic. This lipophilicity allows it to easily partition into the lipid bilayer of the human stratum corneum, causing rapid dermal absorption and localized inflammation. Furthermore, like many substituted dimethoxybenzenes, it is a combustible material that poses acute irritation hazards to the respiratory tract and mucous membranes upon inhalation[3][4].

    Hazard Assessment & GHS Classification

    To design a self-validating safety protocol, we must first understand the mechanistic causality behind the compound's hazards. The table below summarizes the quantitative and qualitative hazard data extrapolated from analogous dimethoxybenzene derivatives.

    Hazard ClassGHS CodeCausality / Mechanistic Action
    Skin Irritation H315Lipophilic nature disrupts the skin's lipid barrier, leading to rapid permeation and localized epidermal inflammation.
    Eye Irritation H319Direct vapor or liquid contact causes conjunctival redness and potential abrasive damage to the cornea.
    Respiratory Irritation H335Inhalation of volatile organics interacts with mucous membranes, causing acute respiratory discomfort and coughing.
    Aquatic Toxicity H402High partition coefficient (LogP) leads to bioaccumulation in aquatic organisms, disrupting local ecosystems.

    Personal Protective Equipment (PPE) Matrix

    Selecting the correct PPE requires understanding chemical compatibility. Do not rely on generic laboratory gear; specific materials must be chosen based on the compound's solvent properties.

    • Hand Protection (Nitrile, >0.11 mm thickness): Aromatic ethers rapidly permeate and degrade natural rubber (latex) gloves. Nitrile provides a superior, impermeable barrier to non-polar and slightly polar organics[5]. For prolonged handling or bulk transfer, double-gloving or using heavy-duty nitrile (0.3 mm) is required.

    • Eye/Face Protection (Chemical Splash Goggles): Standard safety glasses with side shields are insufficient. You must use chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 to prevent vapor accumulation and protect against high-velocity splashes during solvent transfer[4][6].

    • Respiratory Protection (Type ABEK Filter): If handled outside a certified fume hood, or during a spill, a respirator equipped with a Type ABEK filter (EN14387) or a NIOSH-approved organic vapor cartridge is mandatory. These filters contain activated carbon specifically treated to trap organic vapors with boiling points >65°C[5][7].

    • Body Protection (Flame-Retardant Lab Coat): Given the combustible nature of dimethoxybenzene derivatives, a flame-retardant lab coat (e.g., Nomex) and closed-toe, non-porous shoes are required to minimize static buildup and provide a physical barrier against spills.

    PPE_Mitigation Chem 1-Cyclopropyl-2,4-dimethoxybenzene (Highly Lipophilic / Irritant) ExpSkin Dermal Exposure (Skin Irritation / Absorption) Chem->ExpSkin ExpEye Ocular Exposure (Severe Eye Irritation) Chem->ExpEye ExpInh Inhalation (Respiratory Tract Irritation) Chem->ExpInh PPESkin Nitrile Gloves & Lab Coat (Creates Impermeable Barrier) ExpSkin->PPESkin PPEEye Safety Goggles (EN166/OSHA) (Prevents Aerosol/Splash Entry) ExpEye->PPEEye PPEInh Fume Hood & ABEK Respirator (Captures Volatile Organics) ExpInh->PPEInh Safe Safe Operational Handling PPESkin->Safe PPEEye->Safe PPEInh->Safe

    Workflow mapping exposure routes to specific PPE mitigation strategies.

    Standard Operating Procedure (SOP): Handling & Transfer

    To ensure a self-validating system, each step in this protocol includes a verification check to confirm safety before proceeding.

    Step 1: Environmental Verification

    • Action: Conduct all handling inside a certified chemical fume hood.

    • Causality/Verification: Dimethoxybenzenes emit irritating vapors. Verify the fume hood face velocity is between 0.4 and 0.6 m/s using the digital monitor before opening the chemical container.

    Step 2: PPE Donning & Integrity Check

    • Action: Don flame-retardant lab coat, splash goggles, and nitrile gloves.

    • Causality/Verification: Perform a visual and inflation check on the nitrile gloves to ensure zero pinholes. A compromised glove acts as an occlusive dressing, trapping the lipophilic chemical against the skin and accelerating absorption.

    Step 3: Chemical Transfer

    • Action: Use grounded metal spatulas or glass pipettes for transfer. Keep the container tightly closed when not actively transferring.

    • Causality/Verification: Combustible organic powders/liquids can be ignited by static discharge. Grounded tools prevent static buildup. Verify the receiving vessel is securely clamped to prevent accidental tipping.

    Step 4: Doffing & Decontamination

    • Action: Remove gloves by peeling them inside out. Wash hands immediately with soap and water.

    • Causality/Verification: Peeling gloves inside out traps any residual chemical residue on the interior of the discarded glove, preventing secondary contamination of door handles or skin.

    Emergency Response & Spill Mitigation

    In the event of a spill, immediate and calculated action is required to prevent respiratory distress and environmental contamination.

    • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood is running at maximum exhaust. If the spill is outside the hood, open exterior windows if safe to do so.

    • Don Emergency PPE: Responders must don a half-mask respirator with ABEK cartridges and heavy-duty nitrile gloves before approaching the spill[5][7].

    • Containment (Crucial Step): Cover the spill with an inert absorbent material such as vermiculite or dry sand. Do not use sawdust or paper towels. Causality: Dimethoxybenzenes are combustible; using organic/combustible absorbents like sawdust creates a severe fire hazard[4].

    • Collection: Use a non-sparking tool to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

    • Decontamination: Wash the spill surface with a mild detergent and water solution to break down remaining lipophilic residues.

    Spill_Response Start Spill Detected Evac 1. Isolate Area & Ensure Ventilation Start->Evac PPE 2. Don Emergency PPE (Respirator, Heavy Nitrile) Evac->PPE Contain 3. Contain Spill (Inert Absorbent / Sand) PPE->Contain Collect 4. Collect into Sealed Waste Container Contain->Collect Decon 5. Decontaminate Surface (Soap & Water / Mild Solvent) Collect->Decon Dispose 6. Dispose as Hazardous Organic Waste Decon->Dispose

    Step-by-step emergency response protocol for local chemical spills.

    Disposal & Environmental Logistics

    1-Cyclopropyl-2,4-dimethoxybenzene carries an H402 (Harmful to aquatic life) classification[8][9].

    • Protocol: Never flush this compound or its dilute solutions down the sink.

    • Causality: The compound's stability and lipophilicity mean it will bypass standard municipal water treatment filtration, accumulating in local waterways and disrupting aquatic life.

    • Action: All contaminated consumables (gloves, pipettes, absorbent sand) and chemical waste must be placed in a clearly labeled, sealed container and disposed of via a licensed hazardous waste management facility in accordance with local EPA/RCRA (or equivalent) regulations.

    References

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